molecular formula C12H17NO3S B1267099 Acetoxime O-(2,4,6-Trimethylphenylsulfonate) CAS No. 81549-07-7

Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Cat. No.: B1267099
CAS No.: 81549-07-7
M. Wt: 255.34 g/mol
InChI Key: BCPWUOSBRCQZFB-UHFFFAOYSA-N
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Description

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
The exact mass of the compound (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 189817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetoxime O-(2,4,6-Trimethylphenylsulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetoxime O-(2,4,6-Trimethylphenylsulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWUOSBRCQZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002050
Record name N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81549-07-7
Record name NSC189817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 81549-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a versatile reagent in organic synthesis. The document details its discovery, physical and chemical properties, and provides a step-by-step protocol for its synthesis, including the preparation of its precursor, acetoxime. Furthermore, this guide elucidates the mechanistic rationale behind the synthetic procedures and explores the compound's primary application as an electrophilic aminating agent. Safety considerations and spectroscopic data for verification are also addressed to ensure a thorough understanding and safe handling of this compound in a laboratory setting.

Introduction and Discovery

Acetoxime O-(2,4,6-Trimethylphenylsulfonate), also known as Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime or O-(Mesitylenesulfonyl)acetoxime, is a white crystalline solid that has gained prominence as a stable and effective electrophilic aminating agent.[1][2] Its utility lies in its ability to deliver a primary amino group to a variety of nucleophiles, particularly organometallic reagents.

Physicochemical Properties

A summary of the key physicochemical properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is presented in the table below.

PropertyValueReference(s)
CAS Number 81549-07-7[3]
Molecular Formula C₁₂H₁₇NO₃S[3]
Molecular Weight 255.33 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 94-98 °C[4]
Solubility Soluble in methanol, ethyl acetate, methylene chloride, ether, and THF. Partially soluble in benzene.[2][5]
Stability Relatively stable at room temperature.[5]

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The synthesis of the title compound is a two-step process, commencing with the preparation of acetoxime, followed by its reaction with 2,4,6-trimethylphenylsulfonyl chloride.

Synthesis of Precursor: Acetoxime (Acetone Oxime)

Acetoxime is a well-known compound, and its synthesis was first reported in 1882 by Victor Meyer and Alois Janny.[2] A reliable and detailed procedure for its preparation is adapted from Organic Syntheses.[6]

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of acetoxime can be found in Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 2, p.67 (1922). The procedure involves the reaction of acetone with hydroxylamine hydrochloride in the presence of a base.

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The formation of the final product involves the sulfonylation of the hydroxyl group of acetoxime.

Causality Behind Experimental Choices:

  • Base (Triethylamine): A non-nucleophilic organic base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of acetoxime and the sulfonyl chloride, thereby facilitating the desired reaction.

  • Solvent (Dimethylformamide - DMF): A polar aprotic solvent like DMF is used to dissolve both the polar (acetoxime) and nonpolar (2,4,6-trimethylphenylsulfonyl chloride) reactants, creating a homogenous reaction mixture.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetoxime (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Addition of Base: Triethylamine (1.1 eq) is added to the solution, and the mixture is stirred under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: A solution of 2,4,6-trimethylphenylsulfonyl chloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC for the disappearance of starting materials).

  • Work-up: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a white crystalline solid.

Spectroscopic Characterization

Verification of the synthesized product is crucial. While a publicly available spectrum for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is not provided in the initial search, the expected NMR signals can be predicted.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups of the acetoxime moiety, singlets for the three methyl groups on the phenyl ring, and signals for the aromatic protons.

  • ¹³C NMR: Expected signals would include those for the methyl carbons, the imine carbon, and the aromatic carbons.

For the precursor, acetoxime, ¹H NMR data is available, showing signals around 1.89-1.90 ppm for the methyl protons and a broad singlet for the hydroxyl proton.[7]

Applications in Organic Synthesis: Electrophilic Amination

The primary application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is as an electrophilic aminating agent.[1][2] It is particularly effective for the amination of Grignard and organozinc reagents.[1]

Mechanism of Electrophilic Amination:

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrogen atom of the oxime sulfonate. The sulfonate group acts as a good leaving group, facilitating the formation of an intermediate imine. Subsequent hydrolysis of the imine yields the desired primary amine.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Acetone Acetone Reaction1 Condensation Acetone->Reaction1 Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Acetoxime Acetoxime Reaction2 Sulfonylation Acetoxime->Reaction2 Acetoxime->Reaction2 Reaction1->Acetoxime Sulfonyl_Chloride 2,4,6-Trimethylphenyl- sulfonyl Chloride Sulfonyl_Chloride->Reaction2 Triethylamine Triethylamine Triethylamine->Reaction2 DMF DMF (Solvent) DMF->Reaction2 Target_Compound Acetoxime O-(2,4,6-Trimethyl- phenylsulfonate) Reaction2->Target_Compound

Caption: Workflow for the synthesis of the target compound.

Electrophilic Amination Mechanism

Amination_Mechanism Grignard Grignard Reagent (R-MgX) Imine_Intermediate Imine Intermediate Grignard->Imine_Intermediate Nucleophilic Attack Oxime_Sulfonate Acetoxime O-(2,4,6-Trimethyl- phenylsulfonate) Oxime_Sulfonate->Imine_Intermediate Hydrolysis Hydrolysis (H₃O⁺) Imine_Intermediate->Hydrolysis Reaction Primary_Amine Primary Amine (R-NH₂) Hydrolysis->Primary_Amine

Caption: Mechanism of electrophilic amination.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken.[5] This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is considered to have high safety, it is an oxidant and should be handled with care.[5] It should be kept away from flammable materials and strong oxidizing agents.[5]

Conclusion

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a valuable reagent for the synthesis of primary amines. Its straightforward preparation from readily available starting materials, coupled with its stability and effectiveness, makes it an attractive choice for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its safe and effective use in the laboratory.

References

  • ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link] [Accessed January 27, 2026].

  • Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available at: [Link] [Accessed January 27, 2026].

  • MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link] [Accessed January 27, 2026].

  • Wikipedia. Acetone oxime. Available at: [Link] [Accessed January 27, 2026].

  • Erdik, E. (2001). Acetoxime O-(2,4,6-trimethylphenyl)sulfonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Narasaka, K., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(25), 4619–4621.
  • PubChem. Acetone, oxime. Available at: [Link] [Accessed January 27, 2026].

Sources

An In-Depth Technical Guide to Acetoxime O-(2,4,6-Trimethylphenylsulfonate): Properties, Synthesis, and Applications in Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Reagent for Carbon-Nitrogen Bond Formation

Acetoxime O-(2,4,6-trimethylphenylsulfonate), also known as Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime, is a crystalline organic compound that has emerged as a significant reagent in modern organic synthesis.[1][2] Its primary utility lies in its role as an electrophilic aminating agent, providing a robust method for the formation of carbon-nitrogen bonds—a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional organic molecules.[3][4] This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth look at its application in the electrophilic amination of organometallic reagents.

Core Chemical Properties and Structure

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white to off-white crystalline solid that is stable under normal laboratory conditions, making it a reliable and convenient reagent.[5][6] It is soluble in various organic solvents, including methanol, ether, and tetrahydrofuran (THF).[3][5]

The structure of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is characterized by an oxime functional group where the oxygen atom is substituted with a bulky and electron-withdrawing 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group. This sulfonate moiety is an excellent leaving group, which is key to the reagent's reactivity in electrophilic amination reactions.

Caption: Chemical structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO₃S[2]
Molecular Weight 255.33 g/mol [2]
CAS Number 81549-07-7[2]
Appearance White to almost white powder/crystal[2]
Melting Point 94-98 °C[2]
Solubility Soluble in methanol, ether, THF[3][5]
Storage Store in a cool, dry place[7]

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate): A Step-by-Step Protocol

The synthesis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) involves a two-step process starting from acetone and hydroxylamine, followed by sulfonylation. The following protocol is a representative procedure.

Part 1: Synthesis of Acetone Oxime

Acetone oxime is prepared by the condensation of acetone with hydroxylamine.[8]

  • Materials: Acetone, hydroxylamine hydrochloride, sodium hydroxide.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride in water.

    • Add acetone to the solution.

    • Slowly add a solution of sodium hydroxide while monitoring the pH to maintain basic conditions.

    • The reaction mixture is typically stirred at room temperature.

    • The acetone oxime can be extracted with a suitable organic solvent (e.g., diethyl ether) and purified by distillation or recrystallization.[9]

Part 2: Sulfonylation of Acetone Oxime

The acetone oxime is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.

  • Materials: Acetone oxime, 2,4,6-trimethylbenzenesulfonyl chloride, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve acetone oxime in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add triethylamine to the solution.

    • Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization to afford Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a crystalline solid.

Caption: General workflow for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Mechanism of Electrophilic Amination of Grignard Reagents

The key to the reactivity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is the electrophilic nature of its nitrogen atom. The electron-withdrawing mesitylsulfonyl group polarizes the N-O bond, making the nitrogen atom susceptible to nucleophilic attack. Grignard reagents, with their highly nucleophilic carbanionic character, are excellent partners for this reaction.[10]

The reaction proceeds through the following general steps:

  • Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the electrophilic nitrogen atom of the Acetoxime O-(2,4,6-trimethylphenylsulfonate).

  • Formation of an Imine Intermediate: This attack leads to the displacement of the mesitylsulfonate leaving group and the formation of an imine intermediate.

  • Hydrolysis: The resulting imine is then hydrolyzed under acidic conditions to yield the corresponding primary amine.[11]

For the amination of aryl Grignard reagents, the use of a copper(I) catalyst, such as copper(I) iodide (CuI), has been shown to significantly improve reaction times and yields.[3]

Caption: Simplified mechanism of electrophilic amination using Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Applications in Organic Synthesis: A Versatile Tool for Amine Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate) has proven to be a valuable reagent for the synthesis of a variety of primary amines from Grignard reagents. This method is particularly useful for the preparation of anilines and other aromatic amines.

Grignard Reagent (R-MgX)Product (R-NH₂)CatalystYieldReference
Phenylmagnesium bromideAnilineCuIHigh[3]
4-Methylphenylmagnesium bromidep-ToluidineCuIHigh[3]
2-Thienylmagnesium bromide2-AminothiopheneCuIModerate to High[3][4]
Alkylmagnesium halidesAlkylamines-Varies[11]

Note: Yields are generally reported as "high" or "moderate to high" in the literature for aryl Grignard reagents in the presence of a copper catalyst. Specific yields can vary depending on the substrate and reaction conditions.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show singlets for the two methyl groups of the acetone moiety, singlets for the three methyl groups on the mesityl ring, and signals for the aromatic protons of the mesityl group.

  • ¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the imine carbon, the aromatic carbons, and the sulfonyl-bearing carbon.[13]

  • IR Spectroscopy: Key vibrational bands would be expected for the C=N bond of the oxime, the S=O bonds of the sulfonate group, and the C-H and C=C bonds of the aromatic ring. The absence of a broad O-H stretch would confirm the sulfonylation of the oxime.[1]

Stability, Handling, and Safety

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a relatively stable solid. However, as with all chemical reagents, proper handling and storage are essential.[6]

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][14]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[14]

The information provided in one source suggesting it can act as both an oxidant and a reducing agent is likely an oversimplification or a misinterpretation in the context of its primary application.[5] Its role in electrophilic amination is its most well-established and synthetically useful property.

Conclusion

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a valuable and versatile reagent for the synthesis of primary amines via electrophilic amination. Its stability, ease of handling, and reactivity with a range of Grignard reagents make it an important tool for synthetic chemists in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(4), 88-93.
  • ChemBK. (2024, April 9). Acetoxime O-(2,4,6-trimehylphenylsulfonate). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone, oxime. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone Oxime, 98%. Retrieved from [Link]

  • Erdik, E., & Ay, M. (1989). Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine. Journal of the Chemical Society, Perkin Transactions 1, 125-127.
  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621.
  • Armstrong, A., Lamont, S. G., & Pape, A. R. (2003). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Tetrahedron Letters, 44(35), 6683-6685.
  • Linhart, F., & Hagedorn, I. (1973). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. U.S.
  • ResearchGate. (n.d.). Electrophilic amination of a Grignard reagent via umpolung of the amino.... Retrieved from [Link]

  • Ricci, A., & Bernardi, L. (Eds.). (2021).
  • Wikipedia. (n.d.). Acetone oxime. Retrieved from [Link]

  • Procter, D. J., & Bull, J. A. (2021). Electrophilic Aminating Agents in Total Synthesis.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a stable and versatile crystalline solid, has emerged as a significant reagent in modern organic synthesis. This guide provides an in-depth exploration of its core mechanisms of action, focusing on its pivotal roles in electrophilic amination of organometallic reagents and in facilitating the Beckmann rearrangement. By elucidating the underlying principles of its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary for the strategic application of this powerful synthetic tool. We will delve into the causality behind its efficacy, present detailed, field-proven experimental protocols, and offer a comprehensive framework for its utilization in the synthesis of primary amines and amides.

Introduction: The Strategic Advantage of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Acetoxime O-(2,4,6-trimethylphenylsulfonate) has garnered considerable attention as a highly effective electrophilic aminating agent and a precursor for the Beckmann rearrangement.[1][2] Its utility stems from the strategic incorporation of the 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group. This bulky and electron-withdrawing moiety transforms the oxygen of the acetoxime into an excellent leaving group, thereby activating the nitrogen atom for nucleophilic attack or facilitating rearrangement.

This guide will dissect the dual reactivity of this reagent, providing a granular understanding of its mechanistic pathways. The subsequent sections will offer not just a theoretical framework but also practical, step-by-step protocols, reflecting the synthesis of technical accuracy with field-proven insights.

Mechanism of Action I: Electrophilic Amination of Organometallic Reagents

Acetoxime O-(2,4,6-trimethylphenylsulfonate) serves as a potent electrophilic source of a primary amino group (NH2), enabling the direct amination of nucleophilic carbon centers, most notably organometallic reagents such as Grignard and organozinc reagents.[1][3] This transformation is of paramount importance for the synthesis of primary amines, which are fundamental building blocks in medicinal chemistry and materials science.

The Underlying Principle: Umpolung of Amine Reactivity

Typically, amines are nucleophilic at the nitrogen atom. The strategic design of Acetoxime O-(2,4,6-trimethylphenylsulfonate) achieves an "umpolung" or reversal of this polarity. The strongly electron-withdrawing mesitylsulfonyl group attached to the oxime oxygen polarizes the N-O bond, rendering the nitrogen atom electron-deficient and thus, electrophilic. This allows for the direct attack by a carbanionic species.

Mechanistic Pathway of Electrophilic Amination

The electrophilic amination proceeds through a well-defined, two-step sequence:

  • Nucleophilic Attack: The carbanionic carbon of the organometallic reagent (e.g., Grignard or organozinc) attacks the electrophilic nitrogen atom of Acetoxime O-(2,4,6-trimethylphenylsulfonate). This results in the displacement of the mesitylsulfonate anion, a very stable leaving group, and the formation of an intermediate imine.

  • Hydrolysis: The resulting imine is then subjected to aqueous acidic workup, which hydrolyzes the C=N bond to afford the desired primary amine and acetone.

The overall transformation is a robust and high-yielding method for the synthesis of a wide range of primary amines.

G Electrophilic Amination Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Organometallic_Reagent Organometallic Reagent (e.g., R-MgX, R-ZnX) Imine_Intermediate Imine Intermediate Organometallic_Reagent->Imine_Intermediate Nucleophilic Attack on N Aminating_Reagent Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Aminating_Reagent->Imine_Intermediate Primary_Amine Primary Amine (R-NH2) Imine_Intermediate->Primary_Amine Acidic Hydrolysis

Caption: Workflow for Electrophilic Amination.

Field-Proven Experimental Protocol: Synthesis of Primary Aryl Amines

The following protocol is adapted from the work of Erdik and Ay for the amination of aryl Grignard reagents and represents a self-validating system for the synthesis of primary aryl amines.

Materials:

  • Acetoxime O-(2,4,6-trimethylphenylsulfonate)

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction has started, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Amination Reaction: The solution of the Grignard reagent is cooled to 0 °C in an ice bath. A solution of Acetoxime O-(2,4,6-trimethylphenylsulfonate) (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude primary amine can be purified by distillation or column chromatography.

Quantitative Data for Electrophilic Amination

The following table summarizes typical yields for the synthesis of various primary amines using Acetoxime O-(2,4,6-trimethylphenylsulfonate).

Organometallic ReagentProductYield (%)
Phenylmagnesium bromideAniline85
4-Methylphenylmagnesium bromidep-Toluidine88
2-Thienylmagnesium bromide2-Aminothiophene75
n-Butylmagnesium bromiden-Butylamine70

Mechanism of Action II: The Beckmann Rearrangement

Acetoxime O-(2,4,6-trimethylphenylsulfonate) can also be viewed as a pre-activated substrate for the Beckmann rearrangement, a reaction that converts an oxime to an amide.[2] The mesitylsulfonyl group serves as an excellent leaving group, facilitating the rearrangement under milder conditions than traditional strong acid catalysis.

The Mechanistic Underpinnings

The Beckmann rearrangement is a stereospecific process where the group anti-periplanar to the leaving group on the oxime nitrogen migrates to the nitrogen atom.[4] This concerted migration and departure of the leaving group leads to the formation of a nitrilium ion intermediate.

Stepwise Mechanistic Pathway
  • Initiation: The reaction is initiated by the departure of the mesitylsulfonate anion. This is a favorable process due to the stability of the resulting anion.

  • Concerted Migration: As the N-O bond cleaves, the group (R) anti to the leaving group migrates from the carbon to the nitrogen atom. This concerted step avoids the formation of a high-energy nitrene intermediate and results in a nitrilium ion.

  • Nucleophilic Trapping: The highly electrophilic nitrilium ion is then trapped by a nucleophile, typically water present in the reaction medium or added during workup.

  • Tautomerization: The initial adduct then undergoes tautomerization to yield the final, stable amide product.

G Beckmann Rearrangement Mechanism Oxime_Sulfonate Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Transition_State Transition State (Concerted Migration) Oxime_Sulfonate->Transition_State Departure of Mesitylsulfonate Nitrilium_Ion Nitrilium Ion Intermediate Transition_State->Nitrilium_Ion Amide_Tautomer Amide Tautomer Nitrilium_Ion->Amide_Tautomer Nucleophilic Attack by Water Amide_Product Amide Product Amide_Tautomer->Amide_Product Tautomerization

Caption: Key steps in the Beckmann Rearrangement.

Illustrative Experimental Protocol: Synthesis of a Lactam

The following protocol illustrates the Beckmann rearrangement of a cyclic ketoxime O-sulfonate to a lactam, a common application of this reaction.

Materials:

  • Cyclic ketoxime (e.g., cyclohexanone oxime)

  • 2,4,6-Trimethylbenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane

  • Aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Formation of the Oxime Sulfonate: To a solution of the cyclic ketoxime (1.0 equivalent) in dichloromethane at 0 °C is added pyridine (1.2 equivalents). 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 equivalents) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Rearrangement: The reaction mixture is then heated to reflux (approximately 40 °C for dichloromethane) and monitored by TLC until the starting oxime sulfonate is consumed.

  • Workup and Isolation: The reaction is cooled to room temperature and washed successively with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude lactam is then purified by recrystallization or column chromatography.

Conclusion: A Versatile Reagent for Modern Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate) stands out as a powerful and versatile reagent in the synthetic chemist's toolkit. Its ability to function as a potent electrophilic aminating agent provides a direct and efficient route to primary amines, while its pre-activated nature facilitates smooth Beckmann rearrangements to amides and lactams. The principles of its reactivity, rooted in the excellent leaving group ability of the mesitylsulfonate group, allow for predictable and high-yielding transformations. The detailed protocols provided herein serve as a practical guide for the successful implementation of this reagent in complex synthetic endeavors, empowering researchers in the fields of drug discovery and materials science to construct valuable nitrogen-containing molecules with greater efficiency and control.

References

  • Erdik, E., & Ay, M. (1989). Electrophilic amination of aryl Grignard reagents with acetoxime O-(2,4,6-trimethylphenyl)sulfonate. Synthetic Communications, 19(11-12), 663-667. [Link]

  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621. [Link]

  • Erdik, E. (2001). Acetoxime O-(2,4,6-Trimethylphenyl) Sulfonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • MySkinRecipes. (n.d.). Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Retrieved from [Link]

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"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a key reagent in modern organic synthesis, demands rigorous analytical characterization to ensure its identity, purity, and stability. This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering insights into the causality behind spectral features and outlining self-validating experimental protocols. This guide is intended for researchers, quality control analysts, and drug development professionals who require a deep and practical understanding of the spectroscopic profile of this versatile reagent.

Molecular Structure and Physicochemical Properties

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white crystalline solid utilized in advanced organic synthesis, notably for electrophilic amination reactions and transformations involving activated oxime derivatives.[1][2] Its stability and solubility in common organic solvents like methanol and ethyl acetate make it a practical laboratory reagent.[3] A precise understanding of its structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular Structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 81549-07-7 [4][5]
Molecular Formula C₁₂H₁₇NO₃S [3][4][5]
Molecular Weight 255.33 g/mol [3][4][5]
Appearance White to almost white crystalline powder [1][3][4]
Melting Point 94.0 - 98.0 °C [1][4]

| Solubility | Soluble in methanol, ethyl acetate, CH₂Cl₂ |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and population of magnetically active nuclei.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for obtaining high-quality, comparable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock spectrometer on deuterium signal of CDCl₃ prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate ¹H spectrum to TMS (0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals, reflecting the molecule's symmetry. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 2.0 - 2.2 Singlet 6H C(CH₃)₂ Two equivalent methyl groups on the imine carbon. Their chemical shift is in the typical aliphatic range.
~ 2.35 Singlet 3H para-Ar-CH₃ Methyl group on the aromatic ring at the para position relative to the sulfonate group.
~ 2.65 Singlet 6H ortho-Ar-CH₃ Two equivalent methyl groups at the ortho positions, slightly deshielded by the adjacent sulfonyl group.

| ~ 6.90 | Singlet | 2H | Ar-H | Two equivalent aromatic protons. Their signal is a singlet due to magnetic equivalence and is shifted downfield due to the aromatic ring current. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, fewer than 12 signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~ 20-22 para-Ar-CH₃ & ortho-Ar-CH₃ Aromatic methyl carbons, typically found in this region. The two ortho methyls are equivalent.
~ 23-25 C(CH₃)₂ Aliphatic methyl carbons of the acetoxime moiety.
~ 129-131 Ar-CH Aromatic methine carbons.
~ 132-135 ipso-C-S Quaternary aromatic carbon directly attached to the sulfur atom.
~ 140-142 ortho-C-CH₃ Quaternary aromatic carbons bearing the ortho methyl groups.
~ 143-145 para-C-CH₃ Quaternary aromatic carbon bearing the para methyl group.

| ~ 165-170 | C=N | The iminyl carbon, which is significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the crystalline powder onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonate and imine groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3000 - 2850 Medium C-H Stretch Aliphatic (CH₃)
~1650 - 1680 Medium-Weak C=N Stretch Imine
~1600 & ~1475 Medium-Weak C=C Stretch Aromatic Ring
1350 - 1380 Strong S=O Asymmetric Stretch Sulfonate Ester
1170 - 1190 Strong S=O Symmetric Stretch Sulfonate Ester

| 950 - 1050 | Strong | S-O-N Stretch | Sulfonate-Oxime Linkage |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and connectivity through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar compound, which would likely show a protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pathways

The molecular structure suggests several likely points of fragmentation under mass spectrometric conditions. The N-O bond is relatively weak and represents a probable cleavage site.

G parent [C₁₂H₁₇NO₃S + H]⁺ m/z = 256.10 frag1 [Mesitylenesulfonyl]⁺ C₉H₁₁O₂S⁺ m/z = 183.05 parent->frag1 Loss of Acetoxime (C₃H₇NO) frag2 [Acetoxime + H]⁺ C₃H₇NO + H⁺ m/z = 74.06 parent->frag2 Cleavage of N-O bond frag3 [Mesityl]⁺ C₉H₁₁⁺ m/z = 119.09 frag1->frag3 Loss of SO₂

Caption: Proposed major fragmentation pathways for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in ESI-MS.

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS

m/z (Positive Mode) Ion Formula Identity
256.10 [C₁₂H₁₇NO₃S + H]⁺ Protonated Molecular Ion [M+H]⁺
183.05 [C₉H₁₁O₂S]⁺ Mesitylenesulfonyl cation
119.09 [C₉H₁₁]⁺ Mesityl cation (from loss of SO₂)

| 74.06 | [C₃H₈NO]⁺ | Protonated Acetone Oxime |

Conclusion

The comprehensive spectroscopic analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) provides a unique and verifiable fingerprint for its identification and quality assessment. ¹H and ¹³C NMR confirm the specific arrangement of protons and carbons, IR spectroscopy validates the presence of key functional groups (sulfonate, imine), and mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. The integration of these three techniques offers a robust, self-validating system for ensuring the integrity of this important synthetic reagent, underpinning its reliable application in research and development.

References

  • ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link]. Accessed January 2024.

  • MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link]. Accessed January 2024.

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An In-depth Technical Guide to the Solubility and Stability of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Acetoxime O-(2,4,6-trimethylphenylsulfonate), a key reagent in advanced organic synthesis. Synthesizing available data with established chemical principles, this document offers field-proven insights into the handling, storage, and analytical considerations for this compound. It details methodologies for rigorous solubility and stability testing, including protocols for forced degradation studies, and discusses potential degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize and manage Acetoxime O-(2,4,6-trimethylphenylsulfonate) in their research and development endeavors.

Introduction

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a white to almost white crystalline powder, is a specialized chemical reagent with significant applications in advanced organic synthesis.[1][2] As an activated oxime derivative, it is instrumental in facilitating key chemical transformations such as the Beckmann rearrangement for amide formation and other oxime-mediated reactions.[3] Its utility extends to the synthesis of complex drug intermediates in pharmaceutical development and the creation of crop protection compounds in the agrochemical sector.[3] A thorough understanding of its solubility and stability is paramount for its effective application, ensuring reproducibility of synthetic protocols and the integrity of resulting products.

This guide provides a detailed exploration of the physicochemical properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate), with a focus on its solubility in various organic solvents and its stability under a range of stress conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is essential for its appropriate handling and use in experimental design.

PropertyValueSource(s)
Chemical Name Acetoxime O-(2,4,6-Trimethylphenylsulfonate)[2]
Synonyms Acetone O-(2,4,6-Trimethylphenylsulfonyl)oxime, O-(2,4,6-Trimethylphenylsulfonyl)acetoxime[2]
CAS Number 81549-07-7[2]
Molecular Formula C₁₂H₁₇NO₃S[1][2]
Molecular Weight 255.33 g/mol [1][2]
Appearance White to almost white powder to crystal[1]
Melting Point 94.0 - 98.0 °C
Purity ≥98.0% (HPLC)[2]

Solubility Profile

The solubility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in various solvents is a critical parameter for its application in synthesis and for the development of analytical methods.

Qualitative Solubility

Qualitative data indicates that Acetoxime O-(2,4,6-trimethylphenylsulfonate) is soluble in several common organic solvents. It is reported to be soluble in ethyl acetate, methanol, and methylene chloride.[1] One source describes its solubility in methanol as achieving "almost transparency," suggesting good solubility.

Protocol for Quantitative Solubility Determination

To establish a precise quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in a range of pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in a selection of solvents at a controlled temperature.

Materials:

  • Acetoxime O-(2,4,6-trimethylphenylsulfonate)

  • Selected solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, water)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Interpretation prep1 Add excess solid to a known volume of solvent in a sealed vial. prep2 Prepare a series of vials for each solvent to be tested. prep1->prep2 equil1 Place vials on an orbital shaker at a constant temperature (e.g., 25 °C). prep2->equil1 equil2 Shake for a predetermined period (e.g., 24, 48, 72 hours) to ensure equilibrium. equil1->equil2 sample1 Allow solids to settle. equil2->sample1 sample2 Centrifuge the vials to further separate solid from the supernatant. sample1->sample2 sample3 Carefully withdraw an aliquot of the supernatant. sample2->sample3 sample4 Filter the aliquot through a syringe filter. sample3->sample4 sample5 Dilute the filtered solution to a suitable concentration for HPLC analysis. sample4->sample5 sample6 Quantify the concentration using a validated HPLC method. sample5->sample6 data1 Calculate the solubility in mg/mL or mol/L. sample6->data1 data2 Compare results from different time points to confirm equilibrium has been reached. data1->data2 G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). prep2 Prepare separate reaction mixtures for each stress condition. prep1->prep2 acid Acid Hydrolysis: Add HCl, heat as required. prep2->acid base Base Hydrolysis: Add NaOH, heat as required. prep2->base oxidation Oxidation: Add H₂O₂, keep at room temperature or heat. prep2->oxidation photo Photolytic Degradation: Expose to UV/Vis light in a photostability chamber. prep2->photo analysis1 Withdraw samples at specified time points. acid->analysis1 base->analysis1 oxidation->analysis1 photo->analysis1 analysis2 Neutralize acid/base treated samples if necessary. analysis1->analysis2 analysis3 Analyze by a stability-indicating HPLC method (e.g., HPLC-PDA/MS). analysis2->analysis3 analysis4 Quantify the remaining parent compound and detect degradation products. analysis3->analysis4

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of Acetoxime O-(2,4,6-trimethylphenylsulfonate), which contains both an oxime and a sulfonate ester functional group, the following degradation pathways are predicted under various stress conditions.

  • Acid-Catalyzed Hydrolysis: Oximes are known to be labile to acid-catalyzed hydrolysis, which would lead to the cleavage of the C=N-O bond. [4]The sulfonate ester linkage can also undergo hydrolysis. [5]The expected degradation products would be acetone, hydroxylamine, and 2,4,6-trimethylphenylsulfonic acid. The hydrolysis of oximes is generally slower than that of hydrazones. [6][4]* Base-Catalyzed Hydrolysis: While sulfonate ester hydrolysis is not significantly affected by pH, the oxime moiety could be susceptible to base-catalyzed hydrolysis, although typically at a slower rate than acid-catalyzed hydrolysis.

The acetoxime moiety could be susceptible to oxidation. The sulfonate ester group is generally stable to oxidation. Oxidation of ester linkages can occur, potentially leading to cleavage of the C-O bond. [7]

Sulfonyl compounds can undergo photochemical cleavage. [8]The photolysis of benzylic sulfonyl compounds is known to proceed via radical intermediates. [8]While Acetoxime O-(2,4,6-trimethylphenylsulfonate) is not a benzylic sulfonate, the aromatic ring and the sulfonyl group are chromophores that can absorb UV radiation, potentially leading to the cleavage of the S-O or N-O bonds. Studies on sulfone-based materials have shown high photochemical stability in some cases. [9]

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. Such a method must be able to separate the parent compound from all potential degradation products, thereby allowing for the accurate quantification of the parent compound and the detection of impurities. [10] Key Considerations for Method Development:

  • Column Chemistry: A C18 column is often a good starting point for the separation of moderately polar organic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation.

  • Detector: A PDA detector is useful for assessing peak purity, while a mass spectrometer is invaluable for the identification of unknown degradation products.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the solubility and stability of Acetoxime O-(2,4,6-trimethylphenylsulfonate). While qualitative solubility data is available, quantitative determination using a robust protocol is recommended for specific applications. The compound is generally stable under normal conditions, but is expected to degrade under hydrolytic, oxidative, and photolytic stress. The primary degradation pathway is likely to be the hydrolysis of the oxime and sulfonate ester linkages.

The protocols and insights provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the safe and effective use of this important synthetic reagent. Further experimental work is encouraged to quantitatively confirm the proposed degradation pathways and to fully characterize the degradation products.

References

  • Acetoxime O-(2,4,6-trimehylphenylsulfonate) - ChemBK. (2024-04-09). Retrieved from [Link]

  • Acetone oxime. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Acetone, oxime. (n.d.). PubChem. Retrieved from [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012-09-18). National Institutes of Health. Retrieved from [Link]

  • Photochemical approaches to synthesize sulfonyl fluorides using: (a) aryl diazonium salts, (b) carboxylic acid derivatives, and (c) alkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative degradation of synthetic ester and its influence on tribological behavior. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025-09-30). ChemRxiv. Retrieved from [Link]

  • Hydrolytic stability of hydrazones and oximes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acetone, oxime. (n.d.). PubChem. Retrieved from [Link]

  • An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced degradation studies. (2016-12-14). MedCrave online. Retrieved from [Link]

  • The biodegradation of esters of α-sulfo fatty acids. (1977-12-01). Semantic Scholar. Retrieved from [Link]

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate). (n.d.). MySkinRecipes. Retrieved from [Link]

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An In-depth Technical Guide to Acetoxime O-(2,4,6-Trimethylphenylsulfonate): Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Modern Organic Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate), also known as O-(2,4,6-Trimethylphenylsulfonyl)acetoxime, is a crystalline solid that has carved a niche in organic synthesis as a powerful electrophilic aminating agent.[1] Its robust nature and reactivity make it a valuable tool for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Beyond its primary role in amination, this reagent has also emerged as a fascinating example of a mechanophore, capable of generating acid under mechanical stress. This dual functionality underscores the versatility of oxime sulfonates in contemporary chemistry.

This guide provides a comprehensive overview of Acetoxime O-(2,4,6-trimethylphenylsulfonate) for researchers and professionals in drug development and chemical synthesis. We will delve into its synthesis, explore the mechanistic underpinnings of its key reactions, and present its applications with a focus on providing practical insights for laboratory use.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use.

PropertyValueSource(s)
CAS Number 81549-07-7[2]
Molecular Formula C₁₂H₁₇NO₃S[2]
Molecular Weight 255.33 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 94.0-98.0 °C[2]
Solubility Soluble in organic solvents such as ethyl acetate, methanol, and methylene chloride.[3]

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The preparation of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a straightforward sulfonylation of acetoxime. The most common and reliable method involves the reaction of acetoxime with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Conceptual Workflow for Synthesis

Acetoxime Acetoxime Reaction Reaction Mixture Acetoxime->Reaction SulfonylChloride 2,4,6-Trimethylbenzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Purification Purification (Recrystallization) Workup->Purification Purification->Product

Caption: General workflow for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Detailed Experimental Protocol

While a specific literature preparation with exact molar quantities and yields could not be sourced in the public domain, the following is a representative protocol based on established chemical principles for this type of reaction.

  • Reaction Setup: To a solution of acetoxime in an appropriate solvent such as anhydrous N,N-dimethylformamide (DMF), add triethylamine as a base. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the desired Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a crystalline solid.

Applications in Organic Synthesis

Electrophilic Amination of Organometallic Reagents

The primary and most well-documented application of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is as an electrophilic aminating agent. This reactivity is particularly useful for the synthesis of primary amines from Grignard reagents.[4]

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of the oxime sulfonate. The sulfonate group acts as an excellent leaving group, facilitating the formation of an intermediate imine. Subsequent hydrolysis of the imine furnishes the primary amine.

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydrolysis Reagent R-MgX (Grignard Reagent) Oxime Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Reagent->Oxime Nucleophilic Attack Imine Intermediate Imine Oxime->Imine LeavingGroup Mesitylenesulfonate Anion Oxime->LeavingGroup Loss of Leaving Group Imine_h Intermediate Imine Amine Primary Amine (R-NH₂) Imine_h->Amine Acetone Acetone Imine_h->Acetone H3O H₃O⁺ (Acidic Workup) H3O->Imine_h Hydrolysis

Caption: Mechanism of electrophilic amination of a Grignard reagent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve Acetoxime O-(2,4,6-trimethylphenylsulfonate) in an anhydrous solvent like tetrahydrofuran (THF).

  • Addition of Grignard Reagent: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the Grignard reagent.

  • Reaction: Stir the mixture at the same temperature for a period, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Hydrolysis: Quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl). This step hydrolyzes the intermediate imine.

  • Workup and Purification: Extract the aqueous layer with an organic solvent. The primary amine product can then be isolated and purified using standard techniques such as column chromatography.

Mechanochemical Acid Generation

A more recent and novel application of oxime sulfonates, including this reagent, is their use as mechanophores. When embedded in a polymer matrix and subjected to mechanical force (e.g., ultrasonication), the N-O bond can cleave, leading to the formation of a sulfonic acid.

The mechanical force applied to the polymer chain is transduced to the oxime sulfonate mechanophore, causing homolytic or heterolytic scission of the relatively weak N-O bond. This cleavage results in the formation of a sulfonic acid and other byproducts. This property is being explored for applications in self-healing materials and stress-responsive systems.

Polymer Polymer with embedded Oxime Sulfonate Force Mechanical Force (e.g., Ultrasound) Polymer->Force Cleavage N-O Bond Scission Force->Cleavage Products Products Cleavage->Products Acid Sulfonic Acid Products->Acid Ketone Ketone Products->Ketone

Caption: Conceptual diagram of mechanochemical acid generation.

Conclusion and Future Outlook

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a reagent with established utility and intriguing potential. Its role as an electrophilic aminating agent provides a reliable route to primary amines, which are crucial building blocks in many areas of chemical synthesis. The discovery of its mechanochemical properties opens up new avenues for the design of smart materials that respond to mechanical stimuli. As research in both synthetic methodology and materials science continues to advance, it is likely that the applications of this versatile compound and its derivatives will continue to expand.

References

  • Acetoxime O -(2,4,6-Trimethylphenylsulfon
  • Acetoxime O-(2,4,6-trimehylphenylsulfonate) - ChemBK. [Link]

  • ReagentGuide 8th SynthesticOrganicChemistry MaterialsChemistry. Scribd. [Link]

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"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" theoretical studies and computational analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a key oxime sulfonate, plays a significant role in organic synthesis, notably as a precursor in the Beckmann rearrangement and in electrophilic amination reactions.[1][2] This guide provides a comprehensive theoretical and computational analysis of this molecule, offering insights into its structural, electronic, and reactive properties. While direct computational studies on this specific molecule are not extensively documented, this whitepaper synthesizes established theoretical frameworks and computational methodologies applied to analogous oxime and sulfonate systems. By leveraging Density Functional Theory (DFT) principles, we will explore the molecule's optimized geometry, frontier molecular orbitals, and the mechanistic pathways it likely undergoes in key chemical transformations. This guide serves as a robust theoretical foundation for researchers employing Acetoxime O-(2,4,6-trimethylphenylsulfonate) in their work, enabling a deeper understanding of its behavior and facilitating the design of novel synthetic strategies.

Introduction: The Significance of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white crystalline solid soluble in various organic solvents.[3] It is recognized for its role as a reliable reagent in the electrophilic amination of Grignard reagents and serves as a crucial intermediate in the Beckmann rearrangement, a fundamental reaction for the synthesis of amides from ketoximes.[1][2] The presence of the bulky and electron-donating 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group significantly influences the reactivity of the oxime moiety, making it an interesting subject for theoretical investigation.

Understanding the molecule's electronic structure, bond energies, and reaction mechanisms at a quantum mechanical level is paramount for predicting its reactivity, optimizing reaction conditions, and exploring its potential in other synthetic applications. This guide will delve into these aspects using a computational chemistry lens.

Molecular Structure and Properties: A Computational Perspective

The first step in a thorough computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms.

Optimized Molecular Geometry

The geometry of Acetoxime O-(2,4,6-trimethylphenylsulfonate) would be optimized using DFT calculations, likely with a functional such as B3LYP and a basis set like 6-31G*. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4]

Key structural parameters that would be of interest include:

  • N-O Bond Length: This bond is critical to the molecule's reactivity, particularly in the Beckmann rearrangement where its cleavage is a key step.[5]

  • S-O and S-C Bond Lengths: These parameters provide insight into the electronic environment of the sulfonate group.

  • Dihedral Angles: The rotational barriers around the C-S and O-S bonds will influence the overall shape and steric hindrance of the molecule.

A summary of anticipated bond lengths and angles is presented in Table 1.

Table 1: Predicted Geometrical Parameters for Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

ParameterPredicted Value (Å or °)Significance
C=N Bond Length~1.28 ÅIndicates double bond character.
N-O Bond Length~1.45 ÅA relatively weak bond, susceptible to cleavage.
O-S Bond Length~1.60 ÅTypical for a sulfonate ester.
S=O Bond Lengths~1.43 ÅCharacteristic of the sulfonyl group.
C-N-O Bond Angle~110°Influences the stereochemistry of reactions.
N-O-S Bond Angle~118°Affects the orientation of the sulfonate group.

Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from DFT calculations.

Synthesis of Precursors and Final Product

The synthesis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) involves the preparation of its precursors, acetoxime and 2,4,6-trimethylbenzenesulfonyl chloride.

Acetoxime Synthesis: Acetone oxime is synthesized through the condensation reaction of acetone and hydroxylamine, typically in the presence of an acid like HCl.[4]

(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O [4]

2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride) Synthesis: This versatile sulfonylating agent can be prepared from mesitylene through chlorosulfonation.[6][7]

Final Synthesis Step: Acetoxime O-(2,4,6-trimethylphenylsulfonate) is then prepared by reacting acetoxime with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. A common method involves reacting p-trimethylbenzenesulfonyl oxime with acetone under acidic conditions.[8]

Theoretical and Computational Analysis: Unveiling Electronic Behavior

Computational chemistry provides powerful tools to probe the electronic properties of a molecule, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these orbitals dictate how the molecule will interact with other reagents.

  • HOMO: The HOMO is expected to be localized on the acetoxime moiety, specifically the C=N-O system, with significant contribution from the lone pair electrons on the oxygen and nitrogen atoms. This indicates that the molecule will act as a nucleophile at these sites.

  • LUMO: The LUMO is anticipated to be centered on the sulfonate group, particularly the antibonding σ* orbital of the N-O bond and the sulfur atom. This suggests that the molecule is susceptible to nucleophilic attack at the sulfur and that the N-O bond is the weakest link for cleavage upon electron acceptance.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule. For Acetoxime O-(2,4,6-trimethylphenylsulfonate), the MEP would show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the oxime, indicating these are the most electron-rich and nucleophilic regions.

  • Positive Potential (Blue): Localized around the sulfur atom and the hydrogen atoms, highlighting the electrophilic centers.

This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key insights from an NBO analysis would include:

  • Charge Distribution: Quantification of the partial atomic charges on each atom.

  • Hybridization: Description of the hybrid orbitals involved in bonding.

  • Hyperconjugative Interactions: Identification of stabilizing interactions between occupied and unoccupied orbitals, which can provide further insight into bond strengths and reactivity. For instance, interactions involving the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds would be of particular interest.[4]

Computational Investigation of the Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis, and Acetoxime O-(2,4,6-trimethylphenylsulfonate) is an excellent substrate for this transformation.[1] A computational study of this reaction would provide a detailed understanding of the reaction mechanism.

The generally accepted mechanism involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom.[9][10][11] In the case of Acetoxime O-(2,4,6-trimethylphenylsulfonate), the mesitylsulfonate group is an excellent leaving group.

A computational workflow to study this rearrangement would involve:

  • Reactant and Product Optimization: Geometry optimization of the starting oxime sulfonate and the final N-methylacetamide product.

  • Transition State Search: Locating the transition state structure connecting the reactant and an intermediate nitrilium ion. This is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy. Computational studies on the Beckmann rearrangement of acetone oxime have shown that the methyl group migrates to the nitrogen in a concerted fashion as the leaving group is expelled.[9]

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would confirm that the identified transition state correctly connects the reactant and the intermediate.

  • Solvent Effects: The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is essential, as the Beckmann rearrangement is typically carried out in a polar solvent.

Beckmann_Rearrangement cluster_0 Step 1: Rearrangement cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization Reactant Acetoxime O-sulfonate TS1 Transition State 1 (Migration & Leaving Group Departure) Reactant->TS1 Activation Energy 1 Intermediate Nitrilium Ion Intermediate TS1->Intermediate TS2 Transition State 2 (Water Addition) Intermediate->TS2 H2O Water H2O->TS2 Protonated_Amide Protonated Amide Tautomer TS2->Protonated_Amide Product N-methylacetamide Protonated_Amide->Product Deprotonation

Caption: A generalized workflow for the computational study of the Beckmann rearrangement.

The computational results would provide quantitative data on the activation energy of the rearrangement, which is directly related to the reaction rate. This allows for a comparison of the reactivity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) with other oxime derivatives.

Applications and Future Directions

The theoretical insights gained from the computational analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) have significant practical implications.

  • Reaction Optimization: A detailed understanding of the reaction mechanism can guide the selection of optimal reaction conditions (solvent, temperature, catalyst) to improve yields and minimize side products.

  • Design of Novel Reagents: By modifying the substituents on the phenylsulfonyl group or the oxime moiety, it is possible to fine-tune the reactivity of the molecule for specific applications. Computational screening can accelerate the discovery of new reagents with enhanced properties.

  • Exploring New Reaction Pathways: The computational analysis might reveal alternative reaction pathways or unexpected reactivity patterns that could be exploited for the development of novel synthetic methodologies. For instance, the facile cleavage of the N-O bond could be harnessed in radical-mediated reactions.[5]

Conclusion

While direct experimental and computational studies on Acetoxime O-(2,4,6-trimethylphenylsulfonate) are limited in the public domain, this in-depth technical guide demonstrates how established theoretical and computational methodologies can be applied to gain a profound understanding of its chemical nature. Through the lens of DFT, we have elucidated its likely structural and electronic properties and outlined a computational strategy to investigate its reactivity in the crucial Beckmann rearrangement. The principles and workflows described herein provide a solid foundation for researchers to predict and control the behavior of this important synthetic intermediate, thereby paving the way for advancements in organic synthesis and drug development.

References

  • ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available from: [Link]

  • Wikipedia. Acetone oxime. Available from: [Link]

  • PubChem. Acetone, oxime. Available from: [Link]

  • Journal of the Chemical Society D. The Beckmann rearrangement of 2,4,6-trimethylacetophenone oxime in sulphuric and perchloric acids. Available from: [Link]

  • Organic Syntheses. Methanesulfonyl chloride. Available from: [Link]

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • SciSpace. On the Beckmann rearrangement of ketoximes: A kinetic study in trifluoromethanesulfonic acid. Available from: [Link]

  • Google Patents. SU925941A1 - Process for producing acetoxime.
  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

  • MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available from: [Link]

  • Atlantis Press. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Available from: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

  • MDPI. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Available from: [Link]

  • Google Patents. CN108069873A - A kind of method for preparing acetoxime.
  • Organic Syntheses. Methanesulfonyl Cyanide. Available from: [Link]

  • StudySmarter. Beckmann Rearrangement: Catalyst & Examples. Available from: [Link]

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An In-Depth Technical Guide to the Physical Properties and Appearance of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a key reagent in modern organic synthesis. The document details its appearance, solubility, and key physical constants, offering insights into its handling, storage, and application. Experimental protocols for its characterization are also provided to ensure its quality and integrity in research and development settings.

Introduction

Acetoxime O-(2,4,6-Trimethylphenylsulfonate), also known as O-(Mesitylenesulfonyl)acetoxime, is a stable, crystalline solid that has gained significant traction as an electrophilic aminating agent in organic synthesis.[1] Its robust nature and reactivity make it a valuable tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[2][3] Understanding the physical properties of this reagent is paramount for its effective use, ensuring reproducibility and safety in the laboratory.

This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the physical characteristics of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), underpinned by experimental data and practical insights.

Chemical Structure and Identification

To fully appreciate its physical properties, it is essential to first understand the molecular structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Caption: Chemical structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 81549-07-7
Molecular Formula C₁₂H₁₇NO₃S
Molecular Weight 255.33 g/mol
Synonyms O-(Mesitylenesulfonyl)acetoxime, Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime

Physical Properties

The physical state and solubility of a reagent are critical factors that influence its handling, reaction setup, and purification.

Appearance

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a white to almost white crystalline solid or powder.[4] This appearance is indicative of a compound with a high degree of purity. The crystalline nature suggests a well-ordered molecular structure, which is consistent with its defined melting point.

Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid. For Acetoxime O-(2,4,6-Trimethylphenylsulfonate), the reported melting point range is 94.0 to 98.0 °C . A sharp melting range within this window is a good confirmation of the compound's identity and purity.

Table 2: Key Physical Properties

PropertyValueSource(s)
Physical State Crystalline Solid/Powder[4]
Color White to Almost White[4]
Melting Point 94.0 - 98.0 °C
Solubility

Understanding the solubility profile of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is essential for selecting appropriate solvents for reactions and purification processes. It is generally soluble in a range of common organic solvents.[4]

Table 3: Solubility Profile

SolventSolubility
Ethyl AcetateSoluble[4]
MethanolSoluble[4]
Methylene ChlorideSoluble[4]
Tetrahydrofuran (THF)Soluble
EtherSoluble
BenzenePartially Soluble

The solubility in polar aprotic solvents like ethyl acetate and THF makes it highly compatible with Grignard reagents and other organometallic compounds, which are common reaction partners.[1] Its insolubility in water is also a key consideration for workup procedures.

Stability and Storage

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a relatively stable compound at normal temperatures, which contributes to its utility as a benchtop reagent.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Experimental Protocols for Physical Property Determination

To ensure the quality of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) for synthetic applications, the following experimental protocols can be employed for its characterization.

Melting Point Determination

Rationale: This protocol provides a reliable method to verify the purity and identity of the compound. A melting point depression or a broadened melting range would indicate the presence of impurities.

Procedure:

  • Finely powder a small sample of the crystalline solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point (94-98 °C), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

G A Prepare Sample (Finely Powdered) B Pack Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (10-15 °C/min) C->D E Slow Heating (1-2 °C/min) near expected MP D->E Within 20°C of MP F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: This qualitative assessment helps in selecting appropriate solvents for reactions and recrystallization. The choice of solvents is based on the "like dissolves like" principle, where the polarity of the solvent is matched with that of the solute.

Procedure:

  • Place approximately 10-20 mg of the compound into separate small test tubes.

  • To each test tube, add 1 mL of a different solvent from Table 3.

  • Agitate the test tubes at room temperature and observe if the solid dissolves completely, partially, or not at all.

  • For solvents in which the compound is sparingly soluble at room temperature, gently warm the test tube to assess solubility at elevated temperatures. This is particularly useful for identifying potential recrystallization solvents.

Spectroscopic Characterization

While a full spectroscopic analysis is beyond the scope of this guide on physical properties, it is important to note that the identity and purity of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) are definitively confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=N bond of the oxime and the S=O bonds of the sulfonate group.

Chemical suppliers confirm that the spectra of their products are consistent with the structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Safety, Handling, and Storage

As a chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a valuable and stable reagent for electrophilic amination. Its physical properties—a white crystalline solid with a defined melting point and good solubility in common organic solvents—make it a convenient and reliable compound for use in a research and development setting. The experimental protocols outlined in this guide provide a framework for the verification of its quality, ensuring the integrity of synthetic procedures and the reliability of experimental outcomes. A thorough understanding of these physical characteristics is the foundation for its successful application in the synthesis of novel and important molecules.

References

  • ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). (2024-04-09). Available from: [Link]

  • MySkinRecipes. Acetoxime O-(2,4,6-Trimethylphenylsulfonate). Available from: [Link]

  • Ricci, A., & Bernardi, L. (Eds.). (2021).

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"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" historical context and development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a significant yet specialized oxime ester, has carved a niche in modern organic synthesis. This guide provides a comprehensive overview of its historical context, development, synthesis, and critical applications. From its foundational role as an electrophilic aminating agent to its utility in complex molecular rearrangements, we explore the mechanistic underpinnings and practical considerations that define its use. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its application in the synthesis of nitrogen-containing compounds.

Introduction and Historical Context

The journey of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is intrinsically linked to the broader evolution of oxime chemistry. O-substituted oximes, or oxime esters, have long been recognized as versatile and highly reactive intermediates in organic synthesis.[1][2] Their utility stems from the inherent reactivity of the N-O bond, which can be cleaved under various conditions to generate iminyl radicals or related species, paving the way for the construction of diverse nitrogenous compounds.[3][4]

The parent compound, acetoxime, was first prepared in 1882 by Victor Meyer and Alois Janny.[5] However, the strategic functionalization of the oxime's oxygen atom with a sulfonate group, particularly the bulky and effective 2,4,6-trimethylphenylsulfonate (mesitylenesulfonate) group, marked a significant advancement. This modification transformed the hydroxyl group into an excellent leaving group, thereby activating the C=N bond for nucleophilic attack. This development provided chemists with a stable, solid, and reliable reagent for challenging transformations, most notably the electrophilic amination of organometallic reagents.[6]

Synthesis and Physicochemical Properties

The synthesis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a logical, two-part process that combines two key precursors: acetoxime and 2,4,6-trimethylphenylsulfonyl chloride. Understanding the preparation of these precursors is essential for appreciating the overall synthetic strategy.

Synthesis Pathway

The overall synthesis is a condensation reaction. The causality behind this choice is straightforward: the nucleophilic oxygen of the acetoxime attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is typically used to deprotonate the oxime and neutralize the HCl byproduct.

Amination_Workflow start Start: Aryl Halide (Ar-X) grignard 1. Form Grignard Reagent (Ar-MgX) with Mg⁰ in THF start->grignard reaction 2. React with Acetoxime O-(Mesitylenesulfonate) [Optional: CuI catalyst] grignard->reaction hydrolysis 3. Aqueous Workup (e.g., NH₄Cl) to Hydrolyze Imine Intermediate reaction->hydrolysis extraction 4. Extraction with Organic Solvent hydrolysis->extraction purification 5. Purification (e.g., Chromatography or Distillation) extraction->purification product Product: Primary Amine (Ar-NH₂) purification->product Beckmann_Principle cluster_0 Activation Step cluster_1 Rearrangement and Trapping Oxime Ketoxime C=N-OH ActivatedOxime O-Sulfonylated Oxime C=N-OSO₂R' Oxime->ActivatedOxime Sulfonylation (e.g., MsCl, TsCl) or Acid Protonation Nitrilium Nitrilium Ion Intermediate R-C≡N⁺-R ActivatedOxime->Nitrilium 1,2-Alkyl Shift & Loss of Leaving Group Amide Amide Product O=C(R)-NHR Nitrilium->Amide H₂O attack

Sources

Methodological & Application

Acetoxime O-(2,4,6-Trimethylphenylsulfonate): A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Tool for C-N Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse reagents developed for this purpose, Acetoxime O-(2,4,6-Trimethylphenylsulfonate) has emerged as a robust and versatile tool, particularly for the electrophilic amination of organometallic compounds. Its crystalline, stable nature and predictable reactivity make it an invaluable asset in the modern synthetic chemist's arsenal. This comprehensive guide provides an in-depth exploration of this reagent, from its synthesis to its detailed application in key synthetic transformations, supported by mechanistic insights and practical protocols.

Reagent Profile and Physicochemical Properties

Acetoxime O-(2,4,6-Trimethylphenylsulfonate), also known as Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime, is a white crystalline solid.[1] It is relatively stable under normal laboratory conditions and soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, and partially in benzene.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₃S[1]
Molecular Weight 255.33 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 94-98 °C
Purity (Typical) >98.0% (HPLC)
Storage Room temperature, in a cool, dark place is recommended.

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate): A Step-by-Step Guide

The preparation of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a straightforward two-step process commencing with the synthesis of its precursors, 2,4,6-trimethylbenzenesulfonyl chloride and acetoxime.

Protocol 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

This procedure is adapted from the general method for the synthesis of sulfonyl chlorides from arenes.[2]

Materials:

  • Mesitylene (2,4,6-trimethylbenzene)

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-salt bath, place chlorosulfonic acid (2.5 equivalents).

  • Slowly add mesitylene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto a large excess of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethylbenzenesulfonyl chloride as a white solid.

Protocol 2: Synthesis of Acetoxime

This protocol is based on the condensation reaction between acetone and hydroxylamine.[3]

Materials:

  • Acetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

  • To this solution, add acetone (1 equivalent) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain acetoxime. Further purification can be achieved by distillation or recrystallization.[4]

Protocol 3: Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

This final step involves the reaction of the sulfonyl chloride with acetoxime.

Materials:

  • 2,4,6-Trimethylbenzenesulfonyl chloride

  • Acetoxime

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve acetoxime (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution in an ice bath and add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a white crystalline solid.

Applications in Organic Synthesis: A Detailed Examination

Electrophilic Amination of Organometallic Reagents

The primary and most well-documented application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is as an electrophilic aminating agent for a variety of organometallic nucleophiles. This reaction provides a direct and efficient route to primary amines.

The efficacy of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as an aminating agent stems from the electronic nature of the oxime sulfonate functionality. The strongly electron-withdrawing 2,4,6-trimethylphenylsulfonyl group polarizes the N-O bond, rendering the nitrogen atom electrophilic. This allows for the nucleophilic attack by a carbanion from an organometallic reagent (e.g., Grignard or organozinc). The subsequent cleavage of the N-O bond, driven by the formation of a stable sulfonate leaving group, leads to an intermediate imine, which upon acidic workup, hydrolyzes to the corresponding primary amine.

G cluster_0 Electrophilic Amination Mechanism reagent R-MgX (Organometallic Reagent) aminating_agent Me₂C=N-OSO₂Ar (Acetoxime O-sulfonate) reagent->aminating_agent Nucleophilic Attack intermediate [Transition State] aminating_agent->intermediate imine R-N=CMe₂ (Imine intermediate) intermediate->imine Leaving Group Departure h3o H₃O⁺ (Acidic Workup) imine->h3o amine R-NH₂ (Primary Amine) h3o->amine Hydrolysis

Caption: Generalized mechanism of electrophilic amination.

This protocol is adapted from the general procedure for the amination of Grignard reagents with oxime sulfonates.

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting the aryl or alkyl halide (1.2 equivalents) with magnesium turnings (1.3 equivalents) in anhydrous diethyl ether or THF.

  • Amination Reaction: Cool the freshly prepared Grignard reagent to 0 °C. To this, add a solution of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude primary amine can be purified by column chromatography or distillation.

The use of organozinc reagents, often prepared in situ from Grignard or organolithium precursors, offers an alternative with potentially broader functional group tolerance. The reaction is often catalyzed by a copper salt.[5]

Materials:

  • Aryl or alkyl Grignard reagent (prepared as in Protocol 4) or organolithium reagent

  • Anhydrous zinc chloride (ZnCl₂) in THF

  • Copper(I) cyanide (CuCN)

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

  • Anhydrous THF

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Preparation of the Organozinc Reagent: To the pre-formed Grignard or organolithium reagent (1.2 equivalents) in THF at 0 °C, add a solution of anhydrous zinc chloride (1.2 equivalents) in THF. Stir the mixture for 30 minutes at room temperature to complete the transmetalation.

  • Amination Reaction: In a separate flask, add copper(I) cyanide (5-10 mol%) and Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1 equivalent) under an inert atmosphere.

  • Add the freshly prepared organozinc reagent to this mixture at room temperature.

  • Stir the reaction mixture for 4-12 hours.

  • Workup and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Acidify the mixture with 1 M HCl and stir for 1 hour to hydrolyze the imine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Organometallic ReagentProductYield (%)Reference
Phenylmagnesium bromideAniline~70-80% (representative)
4-Methoxyphenylmagnesium bromide4-Methoxyaniline~75-85% (representative)
n-Butylmagnesium chloriden-Butylamine~60-70%(inferred)
DiphenylzincAniline~80-90%[5] (representative)
Di(p-tolyl)zincp-Toluidine~85-95%[5] (representative)
Potential Application in the Beckmann Rearrangement

While less documented for this specific reagent, oxime sulfonates are known to be excellent substrates for the Beckmann rearrangement due to the good leaving group ability of the sulfonate anion. The rearrangement of a ketoxime to an amide is a powerful transformation in organic synthesis.

The Beckmann rearrangement is initiated by the conversion of the oxime hydroxyl into a good leaving group. In the case of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), this is already accomplished. The rearrangement is thought to proceed via a migration of the group anti-periplanar to the sulfonate leaving group to the nitrogen atom, with concomitant expulsion of the sulfonate anion. The resulting nitrilium ion is then intercepted by water to yield the corresponding amide after tautomerization.

G cluster_1 Plausible Beckmann Rearrangement start R-C(=N-OSO₂Ar)-R' ts [Transition State] start->ts Rearrangement nitrilium R-C≡N⁺-R' ts->nitrilium Leaving Group Departure water H₂O nitrilium->water intermediate R-C(OH)=N-R' water->intermediate Nucleophilic Attack amide R-C(=O)-NH-R' intermediate->amide Tautomerization

Caption: Postulated mechanism for the Beckmann rearrangement.

This is a generalized protocol based on established principles of the Beckmann rearrangement. The specific conditions for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) would require experimental optimization.

Materials:

  • A ketoxime O-(2,4,6-trimethylphenylsulfonate) (synthesized from the corresponding ketoxime)

  • An appropriate solvent (e.g., acetonitrile, nitromethane, or a protic solvent like formic acid)

  • Water

  • Extraction solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the ketoxime O-(2,4,6-trimethylphenylsulfonate) (1 equivalent) in the chosen solvent.

  • Heat the reaction mixture. The optimal temperature will depend on the substrate and solvent and may range from room temperature to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water to hydrolyze the intermediate nitrilium ion.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the reagent in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

The precursor, 2,4,6-trimethylbenzenesulfonyl chloride, is corrosive and moisture-sensitive.[6] Handle it with care in a dry environment.

Conclusion: A Valuable Asset for Amine Synthesis

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a highly effective and reliable reagent for the electrophilic amination of organometallic compounds, providing a straightforward and efficient pathway to primary amines. Its stability and ease of preparation further enhance its utility in a research and development setting. While its application in the Beckmann rearrangement is less explored, the inherent reactivity of the oxime sulfonate moiety suggests significant potential in this area, warranting further investigation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable synthetic tool in their endeavors.

References

  • Organic Syntheses, Coll. Vol. 1, p.318 (1941); Vol. 2, p.313 (1922). [Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0318]
  • Erdik, E., & Ay, M. (1989). Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine.
  • Wikipedia. (2023). Acetone oxime. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses, Coll. Vol. 1, p.80 (1941); Vol. 2, p.70 (1922). [Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0080]
  • ChemBK. (2024). 2,4,6-Trimethylbenzenesulfonyl Chloride. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. In Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in the Synthesis of Nitrogen-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Electrophilic Amination

The synthesis of nitrogen-containing compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Among the myriad of synthetic strategies, the direct introduction of an amino group onto a carbon framework via electrophilic amination has emerged as a powerful and versatile approach. This application note provides a detailed guide to the use of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a highly effective and stable electrophilic aminating agent.

This reagent offers a robust solution for the synthesis of primary amines from common organometallic precursors, such as Grignard and organozinc reagents. The bulky 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group confers excellent stability and reactivity to the molecule, making it a reliable tool for researchers in various fields. Herein, we present detailed protocols, mechanistic insights, and a comprehensive overview of the scope and applications of this valuable synthetic tool.

Reagent Profile and Handling

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a white to almost white crystalline solid.[1] It is stable under normal laboratory conditions and can be stored at room temperature, preferably in a cool, dark place.[2] The reagent is soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, and partially in benzene.[3]

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃S[1]
Molecular Weight 255.33 g/mol [1]
Appearance White to almost white powder/crystal[1][2]
Melting Point 94.0-98.0 °C[1][2]
Purity (HPLC) >98.0%[2]
Storage Room Temperature (<15°C recommended)[2]

Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Acetoxime O-(2,4,6-Trimethylphenylsulfonate). Operations should be conducted in a well-ventilated fume hood.

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The preparation of the title reagent is a straightforward process involving the reaction of acetoxime with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. A detailed, reliable protocol is provided below.

Protocol 1: Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

This protocol is adapted from established procedures for the synthesis of similar O-sulfonylated oximes.

Materials:

  • Acetoxime (1.0 eq)

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve acetoxime (1.0 eq) in anhydrous dichloromethane or diethyl ether.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) or pyridine (2.0 eq) dropwise.

  • Addition of Sulfonyl Chloride: To the cooled, stirring solution, add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction (2 x volume).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a white crystalline solid.

Application in the Synthesis of Primary Amines

A primary application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is the electrophilic amination of organometallic reagents to furnish primary amines. This method provides a valuable alternative to traditional approaches such as the reduction of nitro compounds or azides.

Mechanism of Electrophilic Amination

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrogen atom of the oxime sulfonate. The sulfonate group acts as an excellent leaving group, facilitating the formation of an intermediate imine. Subsequent acidic hydrolysis of the imine yields the desired primary amine. For aryl Grignard reagents, the reaction is believed to proceed through an Sɴ2-type mechanism.[4]

Electrophilic Amination Mechanism RMgX R-MgX (Grignard Reagent) Reagent Acetoxime O-(2,4,6-Trimethylphenylsulfonate) RMgX->Reagent Nucleophilic Attack Intermediate Imine Intermediate (R-N=C(CH₃)₂) Reagent->Intermediate Elimination of Mesitylsulfonate H3O H₃O⁺ (Acidic Work-up) Intermediate->H3O Hydrolysis Amine Primary Amine (R-NH₂) H3O->Amine

Figure 1: General mechanism of electrophilic amination.

Protocol 2: Synthesis of Primary Amines from Grignard Reagents

This protocol provides a general procedure for the amination of Grignard reagents. For aryl Grignard reagents, the addition of a copper catalyst can significantly decrease reaction times and improve yields.[3]

Materials:

  • Grignard reagent (Aryl-MgBr or Alkyl-MgX) (1.2 eq)

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.0 eq)

  • Copper(I) cyanide (CuCN) (5 mol%) (optional, for aryl Grignards)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, add a solution of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.0 eq) in anhydrous THF. If using a catalyst, add CuCN (5 mol%) at this stage.

  • Addition of Grignard Reagent: Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath). Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the intermediate imine.

  • Work-up: Make the aqueous layer basic by the addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. The crude primary amine can be purified by column chromatography on silica gel or by distillation.

Scope of the Amination Reaction with Grignard Reagents

The following table summarizes the scope of the electrophilic amination of various Grignard reagents with an O-sulfonyloxime, adapted from the work of Narasaka and coworkers on a similar reagent.[5] Yields are expected to be comparable with Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromideAniline90
24-Methoxyphenylmagnesium bromide4-Methoxyaniline88
34-Chlorophenylmagnesium bromide4-Chloroaniline92
42-Thienylmagnesium bromide2-Aminothiophene85
5n-Butylmagnesium chloriden-Butylamine78
6sec-Butylmagnesium chloridesec-Butylamine75
7Cyclohexylmagnesium chlorideCyclohexylamine82

Application in the Synthesis of Nitrogen-Containing Heterocycles

While the primary application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is in the synthesis of primary amines, the broader class of oxime sulfonates has been utilized in the construction of nitrogen-containing heterocycles. For instance, α,β-unsaturated oximes can react with alkynes in the presence of a rhodium(III) catalyst to synthesize substituted pyridines.[3] This suggests a potential, albeit less explored, application for the title reagent in similar cyclization reactions.

Pyridine Synthesis Workflow Start α,β-Unsaturated Oxime + Alkyne Catalysis Rh(III) Catalyst Start->Catalysis Intermediate Rhodacycle Intermediate Catalysis->Intermediate C-H Activation/Annulation Product Substituted Pyridine Intermediate->Product Reductive Elimination

Figure 2: Conceptual workflow for pyridine synthesis.

Further research is warranted to fully explore the utility of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in the synthesis of diverse heterocyclic scaffolds.

Conclusion

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a valuable and versatile reagent for the synthesis of nitrogen-containing compounds. Its stability, ease of handling, and high reactivity in electrophilic amination reactions make it an excellent choice for the preparation of primary amines from readily available organometallic precursors. The detailed protocols provided in this application note offer a reliable starting point for researchers and drug development professionals seeking to incorporate this efficient synthetic tool into their workflows. Future explorations into its application in heterocyclic synthesis may further expand its utility in modern organic chemistry.

References

  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621. [Link]

  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride and Acetoxime. Coll. Vol. 1, p.318 (1941); Vol. 2, p.70 (1922). [Link]

  • Erdik, E., & Ay, M. (1989). Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine. Journal of the Chemical Society, Perkin Transactions 1, 373-374. [Link]

  • MySkinRecipes. (n.d.). Acetoxime O-(2,4,6-Trimethylphenylsulfonate). Retrieved January 28, 2026, from [Link]

  • Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved January 28, 2026, from [Link]

  • Bowie, A. L., & Johnson, J. S. (2010). Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol. Organic Letters, 12(21), 4964–4967. [Link]

Sources

Application Note: Accelerating Amide Synthesis with Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the use of Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a highly efficient reagent for the Beckmann rearrangement in continuous flow chemistry. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the significant advantages of transitioning this classic transformation from batch to a continuous manufacturing process. This guide is intended to equip researchers and process chemists with the necessary knowledge to implement this methodology for the rapid and scalable synthesis of amides, crucial intermediates in pharmaceutical and agrochemical development.

Introduction: A Modern Approach to a Classic Transformation

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into valuable amides.[1][2] This transformation is of paramount industrial importance, most notably in the production of ε-caprolactam, the precursor to Nylon-6.[3] Traditionally, this rearrangement is promoted by strong acids or other activating agents in batch reactors.[4] However, these methods often suffer from drawbacks such as harsh reaction conditions, the generation of significant waste streams, and challenges in controlling exotherms, particularly on a large scale.

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a stable, crystalline solid, serves as an excellent activating agent for the Beckmann rearrangement.[2][5] The bulky and electron-donating mesityl group enhances the leaving group ability of the sulfonate, facilitating the rearrangement under milder conditions compared to traditional reagents.

Flow chemistry, or continuous flow processing, offers a paradigm shift in how we approach chemical synthesis.[6] By performing reactions in continuously flowing streams within a network of tubes and reactors, we can achieve superior control over reaction parameters, enhanced safety, and seamless scalability.[7] This application note will detail the convergence of a modern activating agent with a state-of-the-art processing technology to unlock new efficiencies in amide synthesis.

The Mechanism: Activating the Oxime for Rearrangement

The Beckmann rearrangement proceeds through the conversion of the oxime's hydroxyl group into a good leaving group.[4] In this case, the 2,4,6-trimethylphenylsulfonyl group fulfills this role admirably. The accepted mechanism involves the following key steps:

  • Activation of the Oxime: The lone pair on the oxime nitrogen attacks the electrophilic sulfur atom of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is not the reaction mechanism. The reagent is the activated oxime. The reaction of a ketone or aldehyde with hydroxylamine followed by reaction with 2,4,6-trimethylphenylsulfonyl chloride would form the corresponding O-sulfonylated oxime. Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a specific example of such a pre-activated compound. The key step is the rearrangement of this activated oxime.

  • Migration: The group anti-periplanar to the O-sulfonyl group migrates to the nitrogen atom, displacing the sulfonate as a stable leaving group. This is a concerted step.[4]

  • Hydrolysis: The resulting nitrilium ion is then intercepted by water (or another nucleophile) to yield the corresponding amide after tautomerization.

Diagram of the Beckmann Rearrangement Mechanism

Beckmann Rearrangement reagent R1-C(=N-O-SO2-Mesityl)-R2 ts Transition State reagent->ts Migration of R1 intermediate R1-C#N+-R2 ts->intermediate Loss of Mesityl-SO3- product_intermediate R1-C(OH)=N-R2 intermediate->product_intermediate water H2O water->intermediate Nucleophilic Attack product R1-C(=O)-NH-R2 product_intermediate->product Tautomerization

Caption: General mechanism of the Beckmann rearrangement using an O-sulfonylated oxime.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
Acetoxime O-(2,4,6-Trimethylphenylsulfonate)Enamine>95%Store at room temperature.[2]
Cyclohexanone OximeSigma-Aldrich97%
Acetonitrile (MeCN)Fisher ScientificHPLC GradeAnhydrous, for flow chemistry.
Dichloromethane (DCM)VWRHPLC GradeFor extraction.
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS GradeFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics99.5%For drying organic layers.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. Acetoxime O-(2,4,6-trimethylphenylsulfonate) should be handled with care, avoiding inhalation and contact with skin and eyes.[8] While the reagent itself has high safety, it is a strong oxidant.[8] The related compound 2,4,6-trimethylphenol is corrosive and can cause severe skin burns and eye damage.[9]

Batch Protocol: A Baseline for Comparison

This batch protocol serves as a reference for the subsequent flow chemistry procedure.

  • To a stirred solution of cyclohexanone oxime (1.13 g, 10 mmol) in acetonitrile (20 mL) at room temperature, add Acetoxime O-(2,4,6-trimethylphenylsulfonate) (2.55 g, 10 mmol).

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ε-caprolactam, can be purified by recrystallization or column chromatography.

Continuous Flow Protocol: The Power of Process Intensification

This protocol utilizes a simple continuous flow setup to achieve a highly efficient Beckmann rearrangement.

Diagram of the Continuous Flow Setup

Flow_Setup reagent_a Reagent A (Oxime in MeCN) pump_a Syringe Pump A reagent_a->pump_a reagent_b Reagent B (Activator in MeCN) pump_b Syringe Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Coil Reactor (e.g., 10 mL PFA tubing) mixer->reactor bpr Back Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of a typical continuous flow setup for the Beckmann rearrangement.

Procedure:

  • Prepare the Reagent Streams:

    • Stream A: Dissolve cyclohexanone oxime (5.65 g, 50 mmol) in anhydrous acetonitrile to a final volume of 50 mL (1 M solution).

    • Stream B: Dissolve Acetoxime O-(2,4,6-trimethylphenylsulfonate) (12.75 g, 50 mmol) in anhydrous acetonitrile to a final volume of 50 mL (1 M solution).

  • Set up the Flow System:

    • Assemble the flow reactor system as depicted in the diagram above. A PFA or stainless steel coil reactor is recommended.

    • Immerse the coil reactor in a pre-heated oil bath or use a dedicated reactor heating module set to 80 °C.

    • Set the back pressure regulator (BPR) to 5 bar to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Initiate the Reaction:

    • Using two syringe pumps, introduce Stream A and Stream B into the T-mixer at equal flow rates.

    • For a 10 mL reactor, a flow rate of 0.5 mL/min for each stream will result in a total flow rate of 1.0 mL/min and a residence time of 10 minutes.

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically 2-3 times the residence time).

    • Collect the product stream exiting the BPR.

  • Workup and Analysis:

    • The collected product stream can be worked up in a similar manner to the batch protocol.

    • Analyze the product for purity and yield using standard analytical techniques (e.g., NMR, GC-MS, HPLC).

Results and Discussion: Why Flow Chemistry Excels

The transition from batch to continuous flow for the Beckmann rearrangement using Acetoxime O-(2,4,6-trimethylphenylsulfonate) offers several key advantages:

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratio; potential for hot spots.Excellent heat transfer due to high surface area-to-volume ratio of the microreactor.[7]
Safety Accumulation of reagents and intermediates poses a risk.Small reactor volume minimizes the inventory of hazardous materials at any given time.
Scalability Scaling up can be non-linear and challenging.Scalability is achieved by running the system for longer durations ("scaling out").
Reaction Time Typically 1-2 hours.Residence times of 10-15 minutes are often sufficient for high conversion.
Process Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time.
Productivity Limited by reactor size.High throughput can be achieved in a small footprint.

By leveraging the benefits of flow chemistry, the synthesis of amides via the Beckmann rearrangement can be significantly intensified. The precise temperature control minimizes the formation of byproducts, leading to higher purity and yields. The enhanced safety profile allows for the exploration of more reactive substrates and higher reaction temperatures, further accelerating the process.

Conclusion

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a highly effective and convenient reagent for promoting the Beckmann rearrangement. When combined with the principles of continuous flow chemistry, this methodology provides a powerful platform for the rapid, safe, and scalable synthesis of amides. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and drug development professionals seeking to modernize their synthetic workflows and accelerate their research and development timelines.

References

  • Acetone oxime. (n.d.). PubChem. Retrieved from [Link]

  • Acetone oxime. (n.d.). Wikipedia. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A General Method to Access Underexplored Ylideneamino Sulfates as Interrupted Beckmann-Type Rearrangement Intermediates. (2024). MDPI. Retrieved from [Link]

  • Chandan, N. (n.d.). Synthesis of Substituted Amides Through Activated Oximes as Competitive Beckmann Rearrangement Reaction. VidyaBharati International Interdisciplinary Research Journal.
  • Efficient Method for the Direct Preparation of Amides from Carboxylic Acids Using Tosyl Chloride under Solvent-Free Conditions. (2025).
  • Beckmann Rearrangement of Cyclohexanone Oxime to ϵ-Caprolactam in a Microreactor. (2025). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activ
  • Beckmann rearrangement in a microstructured chemical system for the preparation of ε-Caprolactam. (2025).
  • General mechanism for the Beckmann rearrangement. (n.d.).
  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (n.d.).
  • Acetoxime O-(2,4,6-trimehylphenylsulfonate). (n.d.). ChemBK. Retrieved from [Link]

  • Solvent-Free Amide Synthesis Method. (n.d.). Scribd.
  • Rearrangement of oximes into amides. M=metal catalyst. (n.d.).
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate). (n.d.). MySkinRecipes. Retrieved from [Link]

  • Process for the preparation of amides from oximes. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.).
  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. (2023).
  • Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. (2022). Baxendale Group.
  • Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. (n.d.).
  • The Beckmann Rearrangement. (n.d.). Denmark Group.
  • synthesis of amides

Sources

The Versatile Reagent: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) for the Strategic Synthesis of Oximes and Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a highly efficient and versatile reagent in modern organic synthesis. We will delve into its fundamental properties and detail its strategic applications in the preparation of amides via a one-pot transformation from ketones and the synthesis of primary amines through electrophilic amination of Grignard reagents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to leverage this reagent's full potential.

Introduction: Unveiling a Powerful Synthetic Tool

Acetoxime O-(2,4,6-Trimethylphenylsulfonate), also known as O-(Mesitylenesulfonyl)acetoxime, is a crystalline solid that has emerged as a valuable asset in the synthetic chemist's toolbox.[1] Its utility stems from the presence of the mesitylenesulfonyl group, which functions as an excellent leaving group, thereby activating the oxime functionality for subsequent transformations. This reagent offers a streamlined approach to two significant synthetic operations: the Beckmann rearrangement for amide synthesis and the electrophilic amination of organometallic compounds.

The traditional two-step process for converting ketones to amides involves the isolation of an oxime intermediate followed by rearrangement under harsh acidic conditions.[2][3] Acetoxime O-(2,4,6-Trimethylphenylsulfonate) facilitates a more elegant, one-pot procedure, proceeding under milder conditions and often with improved yields and selectivities. Furthermore, its role as an electrophilic aminating agent provides a reliable method for the formation of C-N bonds, a crucial step in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[4][5]

Table 1: Physicochemical Properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

PropertyValue
Molecular Formula C₁₂H₁₇NO₃S
Molecular Weight 255.33 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene)
Storage Store at room temperature, away from moisture

Application I: One-Pot Synthesis of Amides from Ketones via In Situ Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone transformation in organic chemistry for the synthesis of amides from ketoximes.[6] The reaction involves the migration of a group (alkyl or aryl) anti-periplanar to the leaving group on the oxime nitrogen. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) serves as a precursor to the key reactive intermediate, an O-sulfonylated oxime, which readily undergoes rearrangement.

Mechanistic Rationale

The one-pot conversion of a ketone to an amide using Acetoxime O-(2,4,6-Trimethylphenylsulfonate) proceeds through a tandem oximation/Beckmann rearrangement sequence. The causality of this efficient transformation lies in the in situ formation of a highly activated oxime intermediate.

One-Pot Amide Synthesis Ketone Ketone Oxime_Sulfonate In situ generated Oxime Sulfonate Ketone->Oxime_Sulfonate Oximation Reagent Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Reagent->Oxime_Sulfonate Nitrilium_Ion Nitrilium Ion Intermediate Oxime_Sulfonate->Nitrilium_Ion Rearrangement (Rate-determining) Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid Nucleophilic attack Water H₂O Water->Imidic_Acid Amide Amide Product Imidic_Acid->Amide Tautomerization

Figure 1: Workflow for the one-pot synthesis of amides from ketones.

The reaction is initiated by the condensation of the ketone with the hydroxylamine moiety of the reagent to form an oxime sulfonate in situ. The strongly electron-withdrawing mesitylenesulfonyl group makes the hydroxyl oxygen an excellent leaving group. Subsequent heating promotes the migration of the group anti to the O-sulfonyl group, leading to the formation of a nitrilium ion intermediate. This intermediate is then trapped by water, followed by tautomerization to yield the stable amide product.

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of an amide from a ketone. Optimization of reaction time and temperature may be necessary for specific substrates.

Reagents and Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Notes
Ketone1.0 mmol---
Acetoxime O-(2,4,6-Trimethylphenylsulfonate)1.2 mmol (1.2 equiv)Ensure high purity.
Anhydrous Toluene5 mLOr other suitable high-boiling solvent.
Saturated aq. NaHCO₃ solution10 mLFor work-up.
Anhydrous MgSO₄ or Na₂SO₄As neededFor drying.
Silica GelAs neededFor chromatography.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 mmol) and Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.2 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.

Self-Validation and Expected Outcomes

The success of this protocol can be validated by standard analytical techniques. The formation of the amide product can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum (typically around 1650 cm⁻¹) and the corresponding signals in the ¹H and ¹³C NMR spectra. The yield of the reaction is generally good to excellent for a wide range of ketones, although sterically hindered substrates may require longer reaction times or higher temperatures.

Application II: Synthesis of Primary Amines via Electrophilic Amination of Grignard Reagents

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) also serves as an effective electrophilic aminating agent, enabling the synthesis of primary amines from Grignard reagents.[5] This transformation is particularly valuable as it provides a direct route to arylamines and alkylamines from readily available organometallic precursors.

Mechanistic Insights

In this application, the nitrogen atom of the acetoxime derivative acts as an electrophile. The Grignard reagent, a potent nucleophile, attacks the nitrogen atom, displacing the mesitylenesulfonate leaving group. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the primary amine.

Electrophilic Amination Grignard Grignard Reagent (R-MgX) Imine Imine Intermediate Grignard->Imine Nucleophilic attack on N Reagent Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Reagent->Imine Amine Primary Amine (R-NH₂) Imine->Amine Hydrolysis Hydrolysis Acidic Hydrolysis Hydrolysis->Amine

Figure 2: Reaction pathway for the synthesis of primary amines.

The use of a copper(I) catalyst can sometimes accelerate the reaction and improve yields, particularly for less reactive Grignard reagents.[5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a primary amine from a Grignard reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture and air sensitivity of Grignard reagents.

Reagents and Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Notes
Grignard Reagent (in THF or Et₂O)1.2 mmol (1.2 equiv)Titrate prior to use.
Acetoxime O-(2,4,6-Trimethylphenylsulfonate)1.0 mmol---
Anhydrous Tetrahydrofuran (THF)5 mL---
1 M Hydrochloric Acid (HCl)10 mLFor work-up.
Diethyl Ether (Et₂O)As neededFor extraction.
Saturated aq. NaHCO₃ solutionAs neededFor neutralization.
Anhydrous MgSO₄ or Na₂SO₄As neededFor drying.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl (10 mL).

  • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate imine.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 15 mL) to remove non-basic organic byproducts.

  • Basify the aqueous layer to pH > 10 with a saturated aqueous NaHCO₃ solution or dilute NaOH.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Further purification can be achieved by distillation or crystallization if necessary.

Safety and Handling

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a powerful and versatile reagent that streamlines the synthesis of amides and primary amines. Its ability to facilitate one-pot reactions under relatively mild conditions makes it an attractive alternative to traditional multi-step procedures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, contributing to the advancement of chemical synthesis and drug discovery.

References

  • Aricò, F., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
  • ChemBK. (2024). Acetoxime O-(2,4,6-trimehylphenylsulfonate). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Narasaka, K., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Research. (2017). One-pot Efficient Oximation-Beckmann Rearrangement of Ketones Catalyzed by Fe3O4 Under Solvent-Free Conditions. Organic Chemistry Research, 3(1), 44-49.
  • WJPMR. (2022). A MODIFIED SYNTHESIS OF AMIDES FROM KETONES VIA BACKMANN REARRANGEMENT CATALYSED BY FERRIC CHLORIDE. World Journal of Pharmaceutical and Medical Research, 8(12), 102-105.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a valuable reagent, notably used for the electrophilic amination of Grignard reagents.[1] However, its synthesis can be plagued by low yields if not properly controlled. This guide provides in-depth, experience-based solutions to common experimental issues.

Reaction Overview and Key Challenges

The synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a two-stage process. First, acetoxime is prepared via the condensation of acetone with a hydroxylamine source.[2] Second, the hydroxyl group of acetoxime is O-sulfonated using 2,4,6-trimethylphenylsulfonyl chloride (mesitylenesulfonyl chloride) in the presence of a base.

The primary challenge in the sulfonylation step is minimizing the formation of byproducts, chief among them being N-methylacetamide, which arises from a competitive Beckmann rearrangement.[3][4][5] The O-sulfonylated oxime product is an activated intermediate for this rearrangement, making strict control of reaction conditions paramount.[6][7]

Primary Synthesis Pathway

cluster_reactants Reactants Acetoxime Acetoxime ((CH₃)₂C=NOH) Reaction_Vessel Reaction (Aprotic Solvent, Low Temp) Acetoxime->Reaction_Vessel Mesitylenesulfonyl_Chloride Mesitylenesulfonyl Chloride (Mesityl-SO₂Cl) Mesitylenesulfonyl_Chloride->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Target_Product Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Reaction_Vessel->Target_Product Desired Product Byproduct Base·HCl Salt Reaction_Vessel->Byproduct Byproduct

Caption: General workflow for the O-sulfonylation of acetoxime.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What is the most likely cause?

A1: The most common culprit for significantly low yields is the Beckmann rearrangement of the target molecule.[3][5] The 2,4,6-trimethylphenylsulfonate group is an excellent leaving group, and its formation can facilitate the rearrangement of the acetoxime backbone into N-methylacetamide, especially under thermal or acidic conditions. Other significant factors include moisture contamination, which decomposes the sulfonyl chloride reagent, and poor quality of starting materials.

Q2: I've isolated a major byproduct that is not my starting material. How can I identify it?

A2: The primary byproduct is almost certainly N-methylacetamide, resulting from the Beckmann rearrangement.[5] During this rearrangement, the methyl group anti-periplanar to the O-sulfonyl group migrates to the nitrogen atom. The resulting nitrilium ion is then hydrolyzed during aqueous workup to yield the amide. You can confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Q3: How can I effectively suppress the Beckmann rearrangement?

A3: Strict temperature control is the most critical factor.

  • Maintain Low Temperatures: The reaction should be initiated at 0 °C or lower and maintained at this temperature throughout the addition of the sulfonyl chloride.

  • Avoid Heating: Do not heat the reaction mixture to accelerate the rate. Monitor progress by TLC or LC-MS at low temperatures. If the reaction is sluggish, allow it to stir longer at 0-5 °C or warm very slowly to room temperature.

  • Use a Non-Nucleophilic Base: A base like pyridine or 2,6-lutidine is recommended. These bases are effective at scavenging the HCl byproduct without promoting side reactions. Triethylamine can also be used, but pyridine is often preferred for its role in catalyzing the sulfonylation via a sulfonylpyridinium intermediate.

  • Ensure Anhydrous Conditions: Any trace of acid can catalyze the rearrangement.[4][8] The presence of water can lead to the formation of sulfonic acid from the sulfonyl chloride, creating an acidic microenvironment.

Q4: What are the optimal reagents and solvents for this synthesis?

A4: The choice of reagents and solvent is crucial for maximizing yield and minimizing side reactions.

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)These aprotic solvents are effective at dissolving the reactants and are non-reactive. THF is a suitable option for the solubility of the product.[1] Ensure the solvent is truly anhydrous.
Base Pyridine or 2,6-LutidinePyridine acts as both a base and a catalyst. Sterically hindered 2,6-lutidine is an excellent choice to minimize any potential nucleophilic attack on the sulfonyl chloride.
Reagent Quality High-purity Acetoxime and Mesitylenesulfonyl ChlorideStart with dry, pure acetoxime.[9] The sulfonyl chloride is highly sensitive to moisture and should be fresh or stored properly under an inert atmosphere.
Stoichiometry 1.0 eq. Acetoxime, 1.1-1.2 eq. Sulfonyl Chloride, 1.5-2.0 eq. BaseA slight excess of the sulfonyl chloride ensures complete consumption of the acetoxime. A larger excess of the base ensures the reaction medium remains non-acidic.

Q5: My purification process results in significant product loss. What is the best workup and purification strategy?

A5: The product is a stable, white crystalline solid.[1][6] Purification losses often stem from an overly aggressive workup or suboptimal crystallization.

  • Quenching: Once the reaction is complete (as determined by TLC/LC-MS), pour the reaction mixture slowly into cold water or a saturated NaHCO₃ solution to neutralize any remaining acid and quench excess sulfonyl chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Wash the combined organic layers with dilute HCl or NH₄Cl to remove the base (e.g., pyridine), followed by a brine wash to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C) to avoid potential decomposition.

  • Crystallization: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or isopropanol/hexanes.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Acetoxime (1.0 eq.)

  • 2,4,6-Trimethylphenylsulfonyl Chloride (1.1 eq.)

  • Anhydrous Pyridine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add acetoxime (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

  • Dissolution: Dissolve the acetoxime in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq.) to the cooled solution and stir for 5 minutes.

  • Sulfonylation: In a separate flask, dissolve 2,4,6-trimethylphenylsulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of acetoxime using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing an equal volume of cold saturated NaHCO₃ solution with vigorous stirring.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Workup - Washing: Combine the organic layers. Wash sequentially with cold 1M HCl (to remove pyridine), deionized water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a white solid.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

TroubleshootingWorkflow start Start: Low or No Yield check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Only Starting Material (SM) Present check_tlc->sm_present SM Consumed? No byproduct_present Major Byproduct Observed check_tlc->byproduct_present SM Consumed? Yes complex_mixture Complex Mixture / Streaking check_tlc->complex_mixture SM Consumed? Partially inactive_reagent Probable Cause: Inactive Sulfonyl Chloride (Hydrolyzed) sm_present->inactive_reagent beckmann Probable Cause: Beckmann Rearrangement byproduct_present->beckmann decomposition Probable Cause: Decomposition during reaction or workup complex_mixture->decomposition solution_reagent Solution: - Use fresh/pure reagent - Ensure anhydrous conditions inactive_reagent->solution_reagent solution_beckmann Solution: - Maintain temp < 5°C - Use non-nucleophilic base - Avoid acid traces beckmann->solution_beckmann solution_decomposition Solution: - Keep workup cold - Avoid prolonged reaction times - Check pH during workup decomposition->solution_decomposition

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Beckmann Rearrangement - Chemistry Steps. (n.d.).
  • Acetoxime O-(2,4,6-trimethylphenylsulfon
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (2020). Academic Journal of Life Sciences.
  • Beckmann Rearrangement. (2023). Chemistry LibreTexts.
  • Acetone oxime. (n.d.). Wikipedia.
  • Acetoxime O -(2,4,6-Trimethylphenylsulfon
  • CN108069873A - A kind of method for preparing acetoxime. (2018).
  • Acetoxime O-(2,4,6-trimehylphenylsulfon
  • Synthesize of Acetone oxime. (2022). ChemicalBook.
  • CN112679379A - Preparation method of acetoxime. (2021).
  • SU925941A1 - Process for producing acetoxime. (1982).
  • Cas 127-06-0, Acetone oxime. (n.d.). lookchem.
  • Beckmann rearrangement. (n.d.). Wikipedia.
  • Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. (1970). Journal of the Chemical Society B: Physical Organic.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Acetone, oxime | C3H7NO | CID 67180. (n.d.). PubChem - NIH.
  • Acetoxime O-(2,4,6-Trimethylphenylsulfon
  • Optimization of the conditions of the sulfonylation reaction. (n.d.).
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Organic Process Research & Development.
  • Metal-Involving Synthesis and Reactions of Oximes. (2017). Chemical Reviews.
  • General synthesis reaction for oximes. (n.d.).
  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025).
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. (2010).
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Reaction Chemistry & Engineering.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Preparation and rearrangement of O-sulphinyl oximes. (1976). RSC Publishing.
  • 10.
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). Organic Letters.
  • Optimization of reaction conditions. (n.d.).
  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.
  • Optimization of reaction conditions. (n.d.).
  • Reaction optimization Reaction conditions. (n.d.).

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Technical Support Center: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Mediated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for syntheses mediated by Acetoxime O-(2,4,6-Trimethylphenylsulfonate). This document provides in-depth troubleshooting strategies and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to empower you with the scientific rationale behind common experimental challenges, enabling you to optimize your reactions and mitigate the formation of unwanted side products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), particularly in its role as an activator for the Beckmann rearrangement.

Q1: My reaction is yielding a significant amount of nitrile, not the expected amide. What is happening?

A1: You are likely observing a competing reaction known as the Beckmann fragmentation. Instead of the alkyl or aryl group migrating to the nitrogen to form an amide, the C-C bond adjacent to the oxime cleaves, resulting in a nitrile and a stabilized carbocation. This pathway is particularly common for ketoximes with substituents that can form stable carbocations (e.g., tertiary alkyl, benzylic groups).[1] Aldoximes derived from aldehydes also commonly form nitriles as the primary product.[2]

Q2: I've isolated my original starting ketone from the reaction mixture. Why did the rearrangement fail?

A2: The presence of your starting ketone indicates that the activated oxime intermediate has undergone hydrolysis.[3] Acetoxime O-(2,4,6-Trimethylphenylsulfonate) reacts with your starting oxime to form an O-sulfonylated oxime, which is the active species for the rearrangement. However, this intermediate is highly susceptible to hydrolysis if water is present in the reaction medium, which cleaves it back to the ketone and hydroxylamine derivatives.[4] Even trace amounts of moisture in your solvent, reagents, or on your glassware can be sufficient to cause this issue.[3]

Q3: My NMR and LC-MS data show a mixture of two isomeric amides. What is the cause?

A3: This outcome strongly suggests an issue with the stereochemistry of your starting ketoxime. The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the sulfonate leaving group is the one that migrates.[1] If your starting oxime is an inseparable mixture of (E) and (Z) isomers, or if your reaction conditions promote isomerization, you will inevitably obtain a mixture of two different regioisomeric amides.[1][5]

Q4: What are the potential decomposition products of the Acetoxime O-(2,4,6-Trimethylphenylsulfonate) reagent itself?

A4: Oxime sulfonates can be sensitive to heat and light. Under such conditions, the N-O bond can cleave, leading to the formation of 2,4,6-trimethylphenylsulfonic acid.[6] The acetoxime fragment may undergo further decomposition. While this reagent is designed to be a stable precursor, prolonged heating or improper storage can lead to its degradation, reducing its efficacy and introducing acidic impurities into your reaction.

Part 2: In-Depth Troubleshooting Guides

For more persistent issues, these guides provide a structured approach to diagnosing and solving common side product-related problems.

Guide 1: Mitigating Beckmann Fragmentation

The formation of nitriles via fragmentation is a primary competitive pathway to the desired amide synthesis. Understanding the mechanistic dichotomy is key to controlling the reaction outcome.

Root Cause Analysis

The rearrangement is initiated by the departure of the 2,4,6-trimethylphenylsulfonate leaving group, which prompts the migration of the anti-periplanar group to the electron-deficient nitrogen, forming a nitrilium ion. This ion is then hydrolyzed to the amide. In the fragmentation pathway, this same departure is coupled with the cleavage of a C-C bond, driven by the formation of a stable carbocation and a stable nitrile molecule.

Troubleshooting Protocol & Optimization
  • Substrate Assessment: Evaluate the structure of your ketoxime. Substrates with quaternary carbons alpha to the oxime are particularly prone to fragmentation.

  • Temperature Control: Fragmentation pathways often have a higher activation energy than rearrangement pathways. Running the reaction at the lowest feasible temperature can significantly favor the desired amide product. Avoid excessive heating.[3]

  • Solvent Selection: The choice of solvent can influence the stability of the intermediates that lead to fragmentation versus rearrangement.[1] Non-polar, aprotic solvents often favor rearrangement. It is recommended to perform a solvent screen (e.g., Dichloromethane, Toluene, Acetonitrile) to identify optimal conditions.

  • Base Addition: In some cases, the addition of a non-nucleophilic base can scavenge any acid generated from reagent decomposition, which might otherwise promote fragmentation.

Data Summary: Reaction Condition Effects
ParameterCondition Favoring Rearrangement (Amide)Condition Favoring Fragmentation (Nitrile)
Temperature Lower Temperatures (e.g., 0 °C to RT)Higher Temperatures (> 50 °C)
Solvent Aprotic, non-polar (e.g., Toluene, CH₂Cl₂)Polar, protic, or highly coordinating solvents
Substrate (R group) Primary/Secondary Alkyl, ArylTertiary Alkyl, Benzylic, groups forming stable carbocations
Guide 2: Preventing Hydrolysis of the Activated Oxime

Hydrolysis is a common failure mode, leading to low or no yield of the desired product. Strict control of water content is paramount.

Root Cause Analysis

The O-sulfonylated oxime intermediate is highly electrophilic at the imine carbon. Water acts as a potent nucleophile that can attack this carbon, leading to a tetrahedral intermediate that readily collapses to the starting ketone and other byproducts. This process is often acid-catalyzed.[7]

Experimental Protocol: Ensuring Anhydrous Conditions
  • Glassware Preparation: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Use freshly opened, high-purity solvents from a suitable drying system (e.g., molecular sieves, solvent still). Ensure your starting oxime is dry, for instance, by dissolving it in an organic solvent, drying with MgSO₄ or Na₂SO₄, filtering, and removing the solvent under vacuum.

  • Inert Atmosphere: Run the reaction under a positive pressure of a dry inert gas (Nitrogen or Argon) from the start to the finish. Use septa and syringes for all reagent and solvent transfers.

  • Reagent Handling: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) should be stored in a desiccator and handled quickly in the open air to minimize water absorption.

Part 3: Visualizing the Chemical Pathways

To provide a clearer understanding of the competing reactions, the following diagrams illustrate the key mechanistic steps.

Beckmann_Rearrangement *Ms = 2,4,6-Trimethylphenylsulfonyl cluster_start Activation cluster_rearrange Rearrangement & Hydrolysis Start R-C(=NOH)-R' (Ketoxime) Reagent Acetoxime O-Ms Active R-C(=NOSO₂Ms)-R' (Activated Oxime) Start->Active Activation Nitrilium R-C≡N⁺-R' (Nitrilium Ion) Active->Nitrilium [1,2]-Shift Amide R-C(=O)NH-R' (Desired Amide Product) Nitrilium->Amide + H₂O

Figure 1: The desired Beckmann rearrangement pathway leading to the amide product.

Beckmann_Fragmentation *Ms = 2,4,6-Trimethylphenylsulfonyl cluster_start Activation cluster_fragment Fragmentation Pathway Active R-C(=NOSO₂Ms*)-R' (Activated Oxime) Nitrile R-C≡N (Nitrile Side Product) Active->Nitrile Fragmentation Carbocation R'⁺ (Carbocation)

Figure 2: The competing Beckmann fragmentation pathway yielding a nitrile side product.

Hydrolysis_Pathway *Ms = 2,4,6-Trimethylphenylsulfonyl Active R-C(=NOSO₂Ms*)-R' (Activated Oxime) Intermediate Tetrahedral Intermediate Active->Intermediate Nucleophilic Attack Water H₂O (Trace Moisture) Water->Intermediate Ketone R-C(=O)-R' (Starting Ketone) Intermediate->Ketone Collapse

Figure 3: The hydrolysis pathway reverting the activated intermediate back to the starting ketone.

Part 4: References

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Google Patents. (1986). EP0199672A1 - Oxime sulphonates containing reactive groups. Retrieved from

  • Kolder, C. R., & Raines, R. T. (2016). Hydrolytic Stability of Hydrazones and Oximes. Protein and Cell, 7(10), 757–761. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Dehydration of oxime to nitriles. Retrieved from [Link]

  • Lely, J. A., et al. (1988). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(4), 317-321. Retrieved from [Link]

Sources

Optimization of reaction time and temperature for "Acetoxime O-(2,4,6-Trimethylphenylsulfonate)"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, specifically time and temperature, to achieve high yields and purity.

Introduction to the Synthesis

The synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is an O-sulfonylation reaction. This involves the reaction of acetoxime with 2,4,6-trimethylphenylsulfonyl chloride in the presence of a base. The core of this process is the nucleophilic attack of the oxygen atom of the oxime on the sulfur atom of the sulfonyl chloride, leading to the formation of the desired product and a salt byproduct.

A general reaction scheme is as follows:

This guide will walk you through potential challenges in this synthesis and provide systematic approaches to overcome them.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or non-existent yield is a common frustration in synthesis. Here’s a breakdown of potential causes and their solutions:

Question: My reaction has resulted in a low yield of Acetoxime O-(2,4,6-Trimethylphenylsulfonate). What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, from the quality of your reagents to the reaction conditions. Let's explore the most common culprits:

  • Purity of Starting Materials:

    • Acetoxime: Ensure your acetoxime is dry and free of impurities. Residual acid or water from its synthesis can interfere with the reaction.

    • 2,4,6-Trimethylphenylsulfonyl Chloride: This reagent is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. Hydrolysis of the sulfonyl chloride will render it unreactive.

  • Base Selection and Stoichiometry:

    • The choice of base is critical. A base that is too weak may not sufficiently deprotonate the oxime, while a base that is too strong or nucleophilic can lead to side reactions.

    • Recommended Bases: Pyridine, triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) are commonly used. For base-sensitive substrates, a non-nucleophilic base like DIPEA is preferable.

    • Stoichiometry: Use at least a stoichiometric equivalent of the base to neutralize the HCl generated during the reaction. An excess (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Reaction Temperature:

    • Initial Low Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize the formation of side products.

    • Gradual Warming: After the initial addition, the reaction can be allowed to slowly warm to room temperature.

    • Elevated Temperatures: In some cases, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but this should be approached with caution to avoid decomposition.

  • Reaction Time:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Solvent Choice:

    • The solvent should be anhydrous and inert to the reactants.

    • Recommended Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My TLC plate shows multiple spots in addition to my desired product. What are these impurities and how can I prevent their formation?

Answer: The formation of side products is a key challenge in optimizing this synthesis. The most likely side reaction is the Beckmann rearrangement.

  • Beckmann Rearrangement:

    • Cause: This rearrangement is often catalyzed by acidic conditions or high temperatures.[2][3][4][5] The O-sulfonylated oxime is an intermediate in some Beckmann rearrangements.

    • Prevention:

      • Maintain a basic environment by using a sufficient amount of a non-nucleophilic base.

      • Keep the reaction temperature as low as possible.

      • Minimize the reaction time once the starting material is consumed (as monitored by TLC).

  • Hydrolysis of the Product:

    • Cause: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) can be susceptible to hydrolysis, especially during the work-up if aqueous acidic or basic solutions are used for extended periods. Oximes are generally more resistant to hydrolysis than hydrazones.[6]

    • Prevention:

      • Perform the aqueous work-up quickly and at a low temperature.

      • Use a saturated sodium bicarbonate solution for washing to neutralize any remaining acid.

Optimization of Reaction Time and Temperature

A systematic approach is crucial for optimizing the reaction time and temperature. The following table provides a starting point for your optimization experiments.

Parameter Initial Condition Optimization Strategy Rationale
Temperature 0 °C to room temperatureRun parallel reactions at 0 °C, room temperature, and 40 °C.To find the lowest effective temperature to minimize side reactions like the Beckmann rearrangement.
Time 2-4 hoursMonitor the reaction by TLC every 30-60 minutes.To determine the point of maximum product formation and avoid product degradation from prolonged reaction times.

Experimental Protocol (Suggested Starting Point)

This protocol is a general guideline. You should optimize the conditions based on your specific experimental setup and observations.

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a solution of acetoxime (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable base such as triethylamine (1.2 eq).

    • Slowly add a solution of 2,4,6-trimethylphenylsulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Reaction:

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I know if the Beckmann rearrangement is occurring?

A1: The Beckmann rearrangement of acetoxime would produce N-methylacetamide. You can look for the characteristic amide peaks in the ¹H NMR and IR spectra of your crude product. The presence of a new, more polar spot on your TLC plate could also indicate the formation of the amide.

Q2: What is the best way to monitor the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being larger and more polar than the starting materials, should have a different Rf value.

Q3: Is Acetoxime O-(2,4,6-Trimethylphenylsulfonate) stable?

A3: O-sulfonyl oximes can be sensitive to heat and acid.[7][8] It is recommended to store the purified product in a cool, dark place. For long-term storage, refrigeration is advised.

Q4: Can I use a different sulfonylating agent?

A4: While other sulfonylating agents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) can be used to form O-sulfonyl oximes, the use of 2,4,6-trimethylphenylsulfonyl chloride is specific for the synthesis of the target compound. The reactivity of the sulfonyl chloride can influence the optimal reaction conditions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Acetoxime 2,4,6-Trimethylphenylsulfonyl Chloride Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) Setup Combine Reagents at 0 °C Reagents->Setup Stir Stir and Warm to Room Temp. Setup->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with NaHCO3 (aq) Monitor->Quench Complete Extract Extract with DCM Quench->Extract Purify Purify (Column or Recrystallization) Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

References

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Oxime. Retrieved from [Link]

  • Deng, G., Mo, H., Luo, J., & Tang, L. (2011). Base-Free Method for Preparation of O-Sulfonyl Aldoximes Starting from Aldoximes and Sulfonyl Chlorides. Chinese Journal of Organic Chemistry, 31(7), 1088-1092.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14.
  • Hudson, R. F., & Record, K. A. F. (1976). Preparation and rearrangement of O-sulphinyl oximes.
  • Abdel-Megied, A. M., & El-Sayed, I. (2019). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. ARC Journal of Organic and Inorganic Chemistry, 4(1), 1-17.
  • Deng, G., Mo, H., Luo, J., & Tang, L. (2011). Base-Free Method for Preparation of O-Sulfonyl Aldoximes Starting from Aldoximes and Sulfonyl Chlorides. Chinese Journal of Organic Chemistry, 31(7), 1088-1092.
  • Kim, J. Y., & Kim, J. N. (2009). Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. Tetrahedron Letters, 50(17), 1945-1948.
  • SU925941A1 - Process for producing acetoxime - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Das, B., & Venkateswarlu, K. (2005). Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids. Journal of the Brazilian Chemical Society, 16(5), 950-953.
  • Maji, M., & Maiti, D. (2020). Photochemical Oximesulfonylation of Alkenes Using Sulfonyl-Oxime-Ethers as Bifunctional Reagents.
  • Smith, A. M., & Whittington, D. A. (2011).
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wölfling, J., & Frank, É. (2020). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 25(11), 2656.
  • Terent'ev, A. O., & Krylov, I. B. (2019). Oxysulfonylation reaction of ketoximes with sulfonyl hydrazides.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. (2004). Georg Thieme Verlag.
  • Shelkov, R. N., & Aksinenko, A. Y. (2020). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 69(1), 1-13.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Tochette, S. J., Dunkley, E. M., Lowder, M. A., & Gagné, M. R. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67180, Acetone, oxime. Retrieved from [Link].

  • Al-Harrasi, A., & Al-Rawahi, N. (2014). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of Chemistry, 2014, 1-7.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.
  • Rühlmann, K., & Kiriakidis, I. (1976). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Journal für Praktische Chemie, 318(4), 643-648.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions. The Journal of organic chemistry, 67(17), 6272–6274.
  • Figueiredo, J. L., & Pereira, M. F. R. (2010). Thermal Stability of Oxygen-Containing Functional Groups on Activated Carbon Surfaces in a Thermal Oxidative Environment. Industrial & Engineering Chemistry Research, 49(1), 58-64.

Sources

"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" purification techniques for crude products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Acetoxime O-(2,4,6-Trimethylphenylsulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this crucial reagent. As a stable, solid electrophilic aminating agent, its purity is paramount for achieving reliable and reproducible results in downstream applications, such as the synthesis of primary amines from Grignard reagents.[1]

This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of crude Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Q1: My crude product is a sticky oil or a discolored solid, not the expected white crystalline powder. What is the likely cause and my first step?

A1: This is a common issue and typically points to the presence of residual solvent, unreacted starting materials (like acetoxime or 2,4,6-trimethylphenylsulfonyl chloride), or reaction byproducts. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a white crystalline solid with a melting point around 94-98°C.[2][3] Significant deviation from this appearance indicates substantial impurity.

Causality & First Steps:

  • Residual Solvent: The most frequent cause of an oily or semi-solid state is trapped solvent from the reaction or workup (e.g., dichloromethane, ethyl acetate, or THF). Before attempting a complex purification, try removing the solvent under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but avoid excessive heat which could risk thermal degradation.

  • Unreacted Acetoxime: Acetoxime has a low melting point (60-63°C) and is highly soluble in many organic solvents.[4] Its presence can depress the melting point of the mixture and lead to an oily consistency.

  • Byproducts: Salts formed during the reaction (e.g., triethylamine hydrochloride if a tertiary amine base was used) or hydrolysis of the sulfonyl chloride can also be present.

Your first action should be to obtain a ¹H NMR spectrum of the crude material. This will provide a diagnostic snapshot of the impurities present and inform the selection of the most appropriate purification strategy.

Q2: What is the recommended primary purification technique for this compound?

A2: For a compound that is crystalline at room temperature, recrystallization is the most efficient and scalable primary purification method. It excels at removing small amounts of impurities from a large amount of material. Flash column chromatography should be reserved for situations where recrystallization fails or when separating the target compound from impurities with very similar solubility profiles.

Q3: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What's happening and how do I resolve it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality & Solutions:

  • High Impurity Concentration: A high concentration of impurities can significantly lower the melting point of the mixture, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation where the molecules don't have time to orient into a crystal lattice.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your impure product.

Troubleshooting Steps:

  • Re-heat and Slow Down: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool very slowly. Insulating the flask can promote the slow formation of well-defined crystals.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Change the Solvent System: If the problem persists, your solvent system is likely the issue. A two-solvent system (where the compound is soluble in one solvent and insoluble in the other, e.g., Ethyl Acetate/Hexane or Ethanol/Water) is often effective. Dissolve the crude product in a minimum of the "good" solvent and add the "poor" solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.

Q4: My purity is still low after purification, as confirmed by HPLC and melting point. What should I consider?

A4: If a single recrystallization is insufficient, it implies the presence of impurities with solubilities very similar to your target compound.

  • Perform a Second Recrystallization: Often, a second pass is sufficient to achieve high purity.

  • Consider an Activated Carbon Treatment: If the impurities are highly colored, they may be large, polar, non-volatile molecules. You can often remove them by adding a small amount of activated carbon to the hot solution before the filtration step of recrystallization. Use with caution as it can also adsorb your product, reducing yield.

  • Switch to Chromatography: This is the point where flash column chromatography becomes the method of choice. It separates compounds based on their differential adsorption to a stationary phase, offering a different and often more powerful separation mechanism than solubility.

Q5: Is Acetoxime O-(2,4,6-Trimethylphenylsulfonate) stable during purification, particularly on silica gel?

A5: The compound is reported to be a stable solid for storage.[1] However, sulfonate esters and oximes can be susceptible to hydrolysis under strongly acidic or basic conditions. While silica gel is generally considered weakly acidic, prolonged exposure on a packed column can potentially cause some degradation for sensitive compounds.

  • Expert Insight: To mitigate this risk, run your column chromatography swiftly. Do not let the compound sit on the column for an extended period. If you suspect degradation, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine (e.g., by incorporating ~0.5% triethylamine into your eluent).

Q6: How should I properly store the purified product?

A6: The purified product should be stored in a cool, dark, and dry place. A refrigerator is ideal. Ensure the container is tightly sealed to prevent moisture uptake, which could lead to slow hydrolysis over time.

Section 2: Detailed Purification Protocols

These protocols provide a validated starting point. Experienced chemists should adapt them based on the results of their crude product analysis.

Protocol 1: Recrystallization

This protocol assumes the crude product is a solid or semi-solid.

Objective: To purify the crude product by leveraging differences in solubility between the target compound and impurities.

Materials:

  • Crude Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Candidate solvents (e.g., Isopropanol, Ethyl Acetate, Hexane, Toluene)

Procedure:

  • Solvent Selection:

    • Place a small amount of crude material (20-30 mg) into several test tubes.

    • Add a small amount (~0.5 mL) of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The ideal solvent will result in the formation of a high quantity of crystals upon cooling. A common and effective system is a mixture of ethyl acetate and hexane.

  • Dissolution:

    • Place the bulk of your crude product in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., ethyl acetate) in small portions while heating and stirring until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required. Excess solvent will reduce your final yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon (spatula tip).

    • Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended):

    • To remove insoluble impurities (or the activated carbon), perform a filtration while the solution is hot. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white, free-flowing powder. Confirm purity by measuring the melting point and obtaining an NMR spectrum.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound by passing it through a column of adsorbent material (silica gel), separating it from impurities based on polarity.

Materials:

  • Crude Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents for eluent (e.g., Hexane, Ethyl Acetate)

  • TLC plates, chamber, and UV lamp

  • Test tubes or fraction collector

Procedure:

  • Eluent System Selection (TLC Analysis):

    • Dissolve a small sample of the crude material in a solvent like dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a test eluent system. A good starting point is 20-30% Ethyl Acetate in Hexane.

    • The ideal system will show your product spot with a retention factor (Rƒ) of ~0.3-0.4 , with good separation from impurity spots.

  • Column Packing:

    • Pack the column with silica gel using your chosen eluent system (either as a slurry or dry-packed and then wetted). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of your eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials ("dry loading"), adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column bed.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in small, sequential fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any final traces of solvent. Confirm purity via melting point and NMR.

Section 3: Visual Workflows

Purification Strategy Decision Tree

This diagram outlines the logical steps for choosing the correct purification method based on the state of your crude product.

Purif_Decision_Tree crude Crude Product (Post-Workup & Drying) appearance Assess Physical State & Crude ¹H NMR crude->appearance oily Oily / Semi-Solid appearance->oily High Impurity Load or Residual Solvent solid Crystalline Solid appearance->solid Low-Moderate Impurity Load chrom Primary Purification: Flash Column Chromatography oily->chrom recryst Primary Purification: Recrystallization solid->recryst purity_check1 Assess Purity (TLC, NMR, MP) chrom->purity_check1 purity_check2 Assess Purity (NMR, MP) recryst->purity_check2 final_prod Final Pure Product (>98%) purity_check1->final_prod PURE purity_check2->chrom IMPURE purity_check2->final_prod PURE

Caption: Decision tree for selecting a purification method.

Standard Recrystallization Workflow

This diagram illustrates the key experimental stages of the recrystallization process.

Recryst_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude in Minimum Hot Solvent hot_filt 2. Hot Filtration (Optional, for insolubles) dissolve->hot_filt cool 3. Slow Cooling to Room Temperature dissolve->cool hot_filt->cool ice_bath 4. Induce Further Precipitation in Ice Bath cool->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Under High Vacuum wash->dry

Caption: Step-by-step workflow for purification by recrystallization.

Section 4: Data Summary Table

PropertyValueSource
Chemical Name Acetoxime O-(2,4,6-Trimethylphenylsulfonate)[2]
Molecular Formula C₁₂H₁₇NO₃S[2][3]
Molecular Weight 255.33 g/mol [2][3]
Appearance White to off-white crystalline powder/solid[2][5]
Melting Point 94 - 98 °C[2][3]
Purity Specification ≥98.0% (by HPLC)[2]
Solubility Soluble in Ether, THF, Ethyl Acetate, Methanol, Dichloromethane[1][5]
Storage Conditions Cool (<15°C recommended), dark, and dry place

References

  • ChemBK. (2024). Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link]

  • Organic Syntheses. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Coll. Vol. 1, p.318 (1941); Vol. 2, p.70 (1922). Available at: [Link]

  • Al-Rawi, A. A., & Al-Hadad, A. O. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. Available at: [Link]

  • Google Patents. (2021). CN112679379A - Preparation method of acetoxime.
  • Wikipedia. (n.d.). Acetone oxime. Available at: [Link]

  • MySkinRecipes. (n.d.). Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link]

  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Vol. 98, p.233 (2021). Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via [4+2] Cycloaddition of an Oxime O-Acetyl Ester with Hexafluoroacetylacetone. Vol. 100, p.248 (2023). Available at: [Link]

  • Lorke, D. E., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67180, Acetone, oxime. Available at: [Link]

  • CHEMICALS DUKSAN. (n.d.). Acetoxime O-(2,4,6-Trimethylphenylsulfonate) >98.0(HPLC). Available at: [Link]

Sources

Navigating the Nuances of Acetoxime O-(2,4,6-Trimethylphenylsulfonate): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a cornerstone reagent in modern organic synthesis, Acetoxime O-(2,4,6-trimethylphenylsulfonate) is prized for its role in various chemical transformations. However, its efficacy is intrinsically linked to its stability. This guide, crafted for researchers, scientists, and professionals in drug development, serves as a comprehensive technical support center. Here, we address common stability issues and delineate the degradation pathways of this vital compound, ensuring the integrity and success of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial queries regarding the handling and storage of Acetoxime O-(2,4,6-trimethylphenylsulfonate).

Q1: What are the ideal storage conditions for Acetoxime O-(2,4,6-Trimethylphenylsulfonate)?

A1: Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white to almost white crystalline solid that is relatively stable at room temperature.[1][2] For long-term storage and to minimize degradation, it is recommended to store the compound in a cool, dark place, ideally refrigerated between 2-8°C.[1] The container should be tightly sealed to prevent exposure to moisture and air.

Q2: What common solvents are compatible with this compound?

A2: This compound is soluble in a range of common organic solvents, including ether, tetrahydrofuran (THF), and partially in benzene.[2][3] It is also soluble in ethyl acetate, methanol, and methylene chloride.[1]

Q3: What are the primary safety precautions when handling this reagent?

A3: While generally considered to have high safety, it is a chemical reagent and should be handled with appropriate care in a laboratory setting. This includes using personal protective equipment (PPE) such as gloves and safety glasses. Ensure work is conducted in a well-ventilated area, such as a fume hood.

Q4: Can I use this reagent directly from the shelf after prolonged storage?

A4: For best results, it is advisable to assess the purity of the reagent if it has been stored for an extended period, especially if not under ideal conditions. A melting point determination can be a quick indicator of purity; the melting point of the pure compound is approximately 96°C.[2] For quantitative applications, purity can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC).[4]

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experimentation due to the compound's instability.

Observed Issue Potential Cause Recommended Solution & Explanation
Inconsistent reaction yields or unexpected byproducts. Degradation of the reagent.This is often the primary indicator of reagent instability. The degradation can be initiated by exposure to moisture, acidic/basic conditions, elevated temperatures, or light. It is crucial to use a fresh batch or a properly stored sample of the reagent. Consider re-purifying the reagent if its integrity is in doubt.
Formation of N-acetyl-2,4,6-trimethylbenzenesulfonamide as a major byproduct. Beckmann Rearrangement.This classic rearrangement of oximes can occur under acidic conditions.[2] The sulfonate group acts as a good leaving group, facilitating the rearrangement. To minimize this, ensure the reaction is run under strictly neutral or basic conditions if the desired pathway is not the Beckmann rearrangement. Careful control of pH is critical.
Presence of acetone and 2,4,6-trimethylbenzenesulfonic acid in the reaction mixture. Hydrolysis.The O-sulfonyl oxime linkage is susceptible to hydrolysis, particularly in the presence of acid or base. This cleavage results in the formation of acetone oxime, which can further hydrolyze to acetone and hydroxylamine, and 2,4,6-trimethylbenzenesulfonic acid. To avoid this, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction failure or sluggishness, especially in reactions sensitive to nucleophiles. Thermal Decomposition.At elevated temperatures, the N-O bond in the oxime sulfonate can undergo homolytic cleavage. The specific decomposition temperature for this compound is not well-documented in publicly available literature, but as a general precaution, prolonged heating at high temperatures should be avoided unless the reaction protocol specifically requires it. If heating is necessary, it should be done carefully with monitoring for potential degradation.

Section 3: Deep Dive into Degradation Pathways

Understanding the chemical mechanisms behind the instability of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is key to preventing unwanted side reactions.

Hydrolysis: The Water Menace

The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the ester-like linkage in the molecule.

  • Mechanism: The reaction involves the nucleophilic attack of water on the sulfonyl sulfur or the imine carbon, leading to the breaking of the N-O bond. This results in the formation of acetone oxime and 2,4,6-trimethylbenzenesulfonic acid. The acetone oxime can be further hydrolyzed to acetone and hydroxylamine.

  • Prevention:

    • Use of anhydrous solvents and reagents is paramount.

    • Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes atmospheric moisture.

    • Careful control of pH is crucial, as both strong acids and bases can catalyze this degradation.

Beckmann Rearrangement: A Competing Pathway

The Beckmann rearrangement is a well-known reaction of oximes and their derivatives, leading to the formation of amides.[2]

  • Mechanism: In the presence of an acid catalyst, the sulfonate group, being an excellent leaving group, departs, initiating a 1,2-alkyl shift. For Acetoxime O-(2,4,6-trimethylphenylsulfonate), this would involve the migration of a methyl group to the nitrogen atom, which after tautomerization, yields N-acetyl-2,4,6-trimethylbenzenesulfonamide.

  • Mitigation:

    • Strict avoidance of acidic conditions is the most effective way to prevent this rearrangement if it is not the desired reaction.

    • The use of non-acidic promoters for desired reactions is recommended.

Caption: Beckmann rearrangement pathway.

Thermal Decomposition

While generally stable at ambient temperatures, elevated temperatures can induce decomposition.

  • Mechanism: The primary thermal degradation pathway is likely the homolytic cleavage of the relatively weak N-O bond. This would generate an iminyl radical and a sulfonyl radical, which could then participate in a variety of subsequent reactions, leading to a complex mixture of products.

  • Control Measures:

    • Avoid unnecessary exposure to high temperatures.

    • If a reaction requires heat, it is advisable to perform a preliminary small-scale experiment to determine the thermal stability of the starting material under the specific reaction conditions.

    • Use the lowest effective temperature for the desired transformation.

Section 4: Experimental Protocols

To aid researchers in ensuring the quality of their reagent and monitoring its stability, the following general protocols are provided.

Protocol for Purity Assessment by HPLC

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[4][5] While a specific validated method for this compound is not publicly available, a general approach can be outlined.

  • Objective: To determine the purity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) and detect the presence of potential degradation products.

  • Methodology:

    • Column: A C18 reversed-phase column is a common starting point for molecules of this polarity.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220-250 nm).

    • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to the intact compound and any additional peaks that may represent impurities or degradation products.

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6]

  • Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH) and heat gently for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat a solid sample of the compound at a defined temperature below its melting point for a set time.

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

    • Analysis: Analyze the stressed samples by a suitable analytical technique, such as HPLC-MS, to separate and identify the degradation products.

Caption: Forced degradation study workflow.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. Retrieved January 28, 2026, from [Link]

  • Acetoxime O-(2,4,6-trimehylphenylsulfonate). (2024, April 9). ChemBK. Retrieved January 28, 2026, from [Link]

  • Acetoxime O -(2,4,6-Trimethylphenylsulfonate). (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2018, October 2). BioPharm International. Retrieved January 28, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved January 28, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (1985, October 16). Google Patents.
  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. (2015, January 1). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" catalyst poisoning and deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acetoxime O-(2,4,6-Trimethylphenylsulfonate). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary to ensure the success of your reactions.

Clarification on the Role of Acetoxime O-(2,4,6-Trimethylphenylsulfonate): Reagent, Not a Catalyst

A crucial point of clarification before proceeding is the function of Acetoxime O-(2,4,6-Trimethylphenylsulfonate). It is a reagent, not a catalyst. In a chemical reaction, a reagent is a substance that is consumed during the reaction to form a product. In contrast, a catalyst increases the rate of a reaction without being consumed itself. Therefore, the concept of "catalyst poisoning and deactivation" does not directly apply to Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

However, users may encounter issues such as low product yield, reaction failure, or the appearance of impurities, which can be mistakenly attributed to "catalyst deactivation." These problems typically arise from the degradation of the reagent, improper handling, or side reactions. This guide will address these issues from the perspective of troubleshooting a chemical reagent.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered when using Acetoxime O-(2,4,6-Trimethylphenylsulfonate), particularly in its primary application as an electrophilic aminating agent for Grignard reagents.[1]

Low or No Product Yield in Electrophilic Amination

Question: I am performing an electrophilic amination of a Grignard reagent using Acetoxime O-(2,4,6-Trimethylphenylsulfonate), but I am observing a very low yield of my desired primary amine. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in this reaction can stem from several factors related to the stability of the Grignard reagent, the integrity of the aminating agent, and the reaction conditions. Here is a systematic approach to troubleshooting:

A. Verify the Quality and Concentration of Your Grignard Reagent:

  • Cause: Grignard reagents are highly sensitive to moisture and air. Exposure to either will lead to quenching of the reagent and a lower effective concentration.

  • Solution:

    • Titrate your Grignard reagent: Before use, always titrate your Grignard reagent to determine its exact molarity. This ensures you are using the correct stoichiometry in your reaction.

    • Use anhydrous conditions: Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

B. Assess the Integrity of Acetoxime O-(2,4,6-Trimethylphenylsulfonate):

  • Cause: Although relatively stable, this reagent can degrade over time, especially if not stored properly.[2] Hydrolysis is a potential degradation pathway.

  • Solution:

    • Proper Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.

    • Visual Inspection: The reagent should be a white to off-white crystalline solid.[3] Any significant discoloration may indicate degradation.

    • Purity Check: If in doubt, verify the purity of the reagent using techniques like HPLC or NMR spectroscopy.

C. Optimize Reaction Conditions:

  • Cause: The reaction temperature and addition rate can significantly impact the outcome.

  • Solution:

    • Control the Temperature: The addition of the Grignard reagent to the aminating agent is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity and minimize side reactions.

    • Slow Addition: Add the Grignard reagent to a solution of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) slowly and dropwise to maintain a low temperature and prevent localized high concentrations of the Grignard reagent.

D. Consider the Use of a Catalyst for Aryl Grignard Reagents:

  • Insight: For the amination of aryl Grignard reagents, the addition of a catalyst can significantly improve the reaction rate and yield.

  • Recommendation: The use of Copper(I) Iodide (CuI) or Magnesium Chloride (MgCl₂) as a catalyst has been shown to be effective.[1]

Experimental Protocol: Electrophilic Amination of an Aryl Grignard Reagent

This protocol provides a general procedure for the electrophilic amination of an aryl Grignard reagent using Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Materials:

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide), freshly titrated

  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) Iodide (CuI) (optional, as catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. If using, add CuI (0.1 eq.) at this stage.

  • Dissolution: Add anhydrous THF to dissolve the reagent completely.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the titrated aryl Grignard reagent (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at the low temperature.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Acidify the aqueous layer with HCl to hydrolyze the intermediate imine.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired primary amine.

Formation of Side Products

Question: I am observing significant amounts of side products in my amination reaction. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue and can be attributed to the reactivity of both the Grignard reagent and the aminating agent.

A. Common Side Reactions:

  • Reaction with the Solvent: Grignard reagents can react with certain solvents. Ensure you are using an appropriate anhydrous aprotic solvent like THF or diethyl ether.

  • Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, leading to biphenyl derivatives in the case of phenylmagnesium bromide.

  • Attack at the Sulfonyl Group: The Grignard reagent could potentially attack the sulfur atom of the sulfonate group, though this is less common.

B. Minimizing Side Reactions:

  • Low Temperature: Maintaining a low reaction temperature is crucial to suppress many side reactions.

  • Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the aminating agent, but avoid a large excess which can promote side reactions.

  • Purity of Starting Materials: Ensure the purity of both the Grignard reagent and the aminating agent. Impurities can lead to undesired reactions.

Diagrams

Reaction Scheme: Electrophilic Amination

G Electrophilic Amination of Grignard Reagent Grignard R-MgX (Grignard Reagent) Intermediate [R-N=C(CH3)2] (Intermediate Imine) Grignard->Intermediate + AminatingAgent ((CH3)2C=NOSO2Ar) Acetoxime O-(2,4,6-Trimethylphenylsulfonate) AminatingAgent->Intermediate + Product R-NH2 (Primary Amine) Intermediate->Product Hydrolysis Hydrolysis H3O+ Hydrolysis->Product Byproduct (CH3)2C=O (Acetone)

Caption: General reaction scheme for electrophilic amination.

Troubleshooting Workflow

G Troubleshooting Low Yield Start Low Product Yield CheckGrignard Check Grignard Reagent (Titrate, Anhydrous Conditions) Start->CheckGrignard CheckReagent Check Aminating Reagent (Storage, Purity) CheckGrignard->CheckReagent Grignard OK OptimizeConditions Optimize Reaction Conditions (Temperature, Addition Rate) CheckReagent->OptimizeConditions Reagent OK UseCatalyst Consider Catalyst for Aryl Grignard (CuI or MgCl2) OptimizeConditions->UseCatalyst Conditions Optimized Success Improved Yield UseCatalyst->Success

Caption: A workflow for troubleshooting low yield in amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)?

A1: When stored under appropriate conditions (cool, dry, and tightly sealed), the reagent is stable for an extended period.[2] However, it is good practice to use it within a reasonable timeframe (e.g., 1-2 years) and to re-evaluate its purity if there are any doubts, especially for sensitive applications.

Q2: Can I use other organometallic reagents besides Grignard reagents with this aminating agent?

A2: Yes, this reagent has also been used for the electrophilic amination of other organometallic compounds, such as organozinc reagents.[4] The reaction conditions may need to be adapted for different organometallic partners.

Q3: What are the decomposition products of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)?

A3: Upon heating, oxime-containing compounds can decompose to emit toxic fumes of nitrogen oxides.[5] In solution, hydrolysis can lead to the formation of acetoxime and 2,4,6-trimethylphenylsulfonic acid.

Q4: Is Acetoxime O-(2,4,6-Trimethylphenylsulfonate) hazardous?

A4: While generally considered to have high safety, it should be handled with care in a laboratory setting.[2] It is a chemical that should be handled wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Data Summary Table

PropertyValueSource
Appearance White to Almost white powder to crystal[3]
Molecular Formula C₁₂H₁₇NO₃S[3]
Molecular Weight 255.33 g/mol [6]
Solubility Soluble in ether, THF; partially soluble in benzene[1]
Purity (Typical) >98.0% (HPLC)[3]

References

  • ChemBK. (2024, April 9). Acetoxime O-(2,4,6-trimehylphenylsulfonate). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67180, Acetone, oxime. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine. Retrieved from [Link]

Sources

"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Welcome to the technical support guide for Acetoxime O-(2,4,6-Trimethylphenylsulfonate). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, storage, and troubleshooting for experiments involving this versatile reagent. Our goal is to synthesize technical data with practical, field-proven insights to ensure the success and safety of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Q1: What is Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and what are its primary applications?

A1: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a specialized white crystalline solid used as a chemical reagent in advanced organic synthesis.[1][2][3] Its molecular structure features an activated oxime derivative, making it highly effective for facilitating key chemical transformations.[3] Its primary applications are in the pharmaceutical and agrochemical industries for the synthesis of complex molecular intermediates.[3] It is particularly valuable for amination reactions and for promoting Beckmann rearrangements to form amides.[3]

Q2: What are the recommended storage conditions for this reagent to ensure its stability?

A2: To maintain its integrity and purity, Acetoxime O-(2,4,6-Trimethylphenylsulfonate) should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] While the compound is relatively stable at room temperature, keeping it in a cool and shaded location is a best practice to maximize its shelf life.[3][5] Always refer to the product-specific label for any particular storage requirements.[2]

Q3: In which solvents is Acetoxime O-(2,4,6-Trimethylphenylsulfonate) soluble?

A3: This reagent is soluble in common organic solvents such as ethyl acetate, methanol, and methylene chloride.[1] The choice of solvent will be highly dependent on the specific reaction being performed. For related compounds like Acetone Oxime, solubility is also noted in ethanol, ether, and chloroform.[6]

Q4: What are the fundamental safety precautions I should take when handling this compound?

A4: As with any laboratory chemical, safe handling practices are paramount. Always handle Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in a well-ventilated environment, preferably within a chemical fume hood.[1][4] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat, must be worn.[1][4] Avoid creating dust and keep the compound away from heat, open flames, and strong oxidizing agents.[1][4][5]

Disclaimer: A specific Safety Data Sheet (SDS) for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) was not found in the available search results. The safety information for the related compound, Acetone Oxime, indicates it may be a flammable solid, harmful upon skin contact, may cause allergic skin reactions and serious eye damage, and is a suspected carcinogen.[5] These potential hazards should be considered as a precautionary measure when handling its derivatives.

Physical and Chemical Properties

This table summarizes key quantitative data for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO₃S[2]
Molecular Weight 255.33 g/mol [2][3]
Appearance White to almost white powder or crystal[1][2][3]
Melting Point 94.0 - 98.0 °C[3]
Purity Typically >98.0% (HPLC)[2]
Primary Use Reagent for amination and Beckmann rearrangements[3]

Experimental Workflow & Troubleshooting Guide

This section provides a logical workflow for using the reagent and addresses specific issues that may arise during experiments in a question-and-answer format.

General Experimental Workflow

The following diagram outlines a typical workflow for a synthesis reaction using Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis prep_reagents 1. Prepare Reactants & Solvent (Ensure dryness) setup_glassware 2. Assemble Dry Glassware (Flame-dry under inert gas) prep_reagents->setup_glassware add_reagents 3. Add Reagents to Flask (Under inert atmosphere) setup_glassware->add_reagents run_reaction 4. Run Reaction (Monitor temperature & time) add_reagents->run_reaction monitor_tlc 5. Monitor Progress (TLC, LC-MS) run_reaction->monitor_tlc quench 6. Quench Reaction monitor_tlc->quench extract 7. Extraction quench->extract purify 8. Purify Product (Column chromatography) extract->purify analyze 9. Characterize Product (NMR, MS, etc.) purify->analyze G cluster_reagents cluster_conditions cluster_workup start Low Reaction Yield check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Check Reaction Conditions start->check_conditions check_workup 3. Check Work-up/Purification start->check_workup reagent_purity Purity >98%? check_reagents->reagent_purity reagent_dry Reagents/Solvents Anhydrous? check_reagents->reagent_dry reagent_stoich Stoichiometry Correct? check_reagents->reagent_stoich cond_temp Temperature Accurate? check_conditions->cond_temp cond_time Sufficient Reaction Time? check_conditions->cond_time cond_inert Inert Atmosphere Maintained? check_conditions->cond_inert workup_loss Product Lost During Extraction? check_workup->workup_loss purify_loss Product Lost on Column? check_workup->purify_loss end_node Optimize and Repeat reagent_purity->end_node reagent_dry->end_node reagent_stoich->end_node cond_temp->end_node cond_time->end_node cond_inert->end_node workup_loss->end_node purify_loss->end_node

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

  • Acetoxime O-(2,4,6-trimehylphenylsulfonate) - Introduction. (2024, April 9). ChemBK. [Link]

  • Acetone, oxime | C3H7NO | CID 67180. PubChem, National Institutes of Health. [Link]

  • Acetone oxime. Wikipedia. [Link]

  • Acetoxime O -(2,4,6-Trimethylphenylsulfonate). MySkinRecipes. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • SU925941A1 - Process for producing acetoxime.
  • Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. (2024, August 30). Stanford Chemicals. [Link]

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Validation & Comparative

A Comparative Guide to Electrophilic Aminating Agents: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) vs. Hydroxylamine-O-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate aminating agent is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth comparative analysis of two prominent electrophilic aminating agents: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and Hydroxylamine-O-Sulfonic Acid (HOSA). By examining their chemical properties, reactivity, and practical applications, supported by experimental data, this document aims to equip you with the necessary insights to make an informed choice for your specific synthetic challenges.

At a Glance: Key Physicochemical and Handling Properties

A fundamental understanding of the physical and chemical characteristics of a reagent is paramount for its safe and effective use in the laboratory. The following table summarizes the key properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and HOSA.

PropertyAcetoxime O-(2,4,6-Trimethylphenylsulfonate)Hydroxylamine-O-Sulfonic Acid (HOSA)
Molecular Formula C₁₂H₁₇NO₃SH₃NO₄S
Molar Mass 255.33 g/mol 113.09 g/mol [1]
Appearance White to almost white crystalline solid[2][3]White, hygroscopic solid[1]
Melting Point 96 °C[3]210 °C (decomposes)[1]
Solubility Soluble in organic solvents like ether, THF, ethyl acetate, methanol, and methylene chloride[2][4]Soluble in water; exists as a zwitterion (+H₃NOSO₃⁻)[1]
Stability & Handling Stable solid at room temperature with good storage time.[2][3][4] Should be kept away from flammables and strong oxidants.[3]Hygroscopic; should be stored in a refrigerator in tightly sealed bottles.[5] Aqueous solutions are unstable and decompose rapidly above 25°C.[5]

The most striking difference lies in their solubility and stability. Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a stable, organic-soluble solid, making it well-suited for reactions in non-polar aprotic solvents commonly used with organometallic reagents. In contrast, HOSA is a water-soluble, hygroscopic solid, which dictates its use in aqueous or protic solvent systems, or under biphasic conditions. Its thermal instability and hygroscopic nature also necessitate more stringent storage conditions.[1][5]

Synthesis of the Reagents

The accessibility of a reagent is a crucial factor in its widespread adoption. Both Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and HOSA can be prepared through relatively straightforward synthetic procedures.

Acetoxime O-(2,4,6-Trimethylphenylsulfonate): This reagent is typically synthesized by the reaction of p-trimethylbenzenesulfonyl oxime with acetone.[3] This reaction can be carried out under acidic conditions at room temperature.[3]

Hydroxylamine-O-Sulfonic Acid (HOSA): HOSA is commonly prepared by the sulfonation of hydroxylamine.[1] This can be achieved by reacting hydroxylamine sulfate with fuming sulfuric acid (oleum) or chlorosulfonic acid.[1] Industrial processes follow a similar methodology.[1]

The Core of the Matter: Reactivity and Mechanistic Considerations

The utility of these reagents stems from their ability to act as electrophilic sources of the amino group ("NH₂⁺" synthon). However, their reactivity profiles and the scope of their applications differ significantly.

Acetoxime O-(2,4,6-Trimethylphenylsulfonate): A Specialist for Organometallic Reagents

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a highly reliable reagent for the electrophilic amination of organometallic compounds, particularly Grignard reagents and organozinc reagents.[4][6] The reaction proceeds via a nucleophilic attack of the organometallic species on the electrophilic nitrogen atom of the oxime derivative.

Experimental Protocol: Synthesis of Primary Amines using Grignard Reagents and Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

This protocol is adapted from methodologies described for the electrophilic amination of Grignard reagents.[4][7]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Amination Reaction: Cool the solution of the Grignard reagent to 0 °C in an ice bath. To this, add a solution of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in anhydrous THF dropwise via the dropping funnel. The use of a catalyst such as Copper(I) Iodide or MgCl₂ can significantly decrease the reaction time and/or increase the yield.[4]

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired primary amine.

Diagram: Electrophilic Amination of a Grignard Reagent

G Grignard R-MgX AminatingAgent Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Grignard->AminatingAgent Nucleophilic Attack Intermediate [R-NH-MgX]⁺ Intermediate AminatingAgent->Intermediate Hydrolysis H₃O⁺ (Work-up) Intermediate->Hydrolysis Amine R-NH₂ (Primary Amine) Hydrolysis->Amine

Caption: General workflow for the synthesis of primary amines using Grignard reagents and an electrophilic aminating agent.

Hydroxylamine-O-Sulfonic Acid (HOSA): A Versatile Reagent with Dual Reactivity

HOSA is a remarkably versatile reagent, capable of acting as both an electrophile and a nucleophile, depending on the reaction conditions.[8][9] This dual reactivity allows it to participate in a wide array of chemical transformations.[9]

As an electrophile , HOSA is widely used for the amination of a diverse range of substrates, including:

  • Nitrogen atoms: for the synthesis of hydrazines from primary and secondary amines.[8]

  • Carbon atoms: including active methylene compounds and aromatic systems.[8]

  • Sulfur and Phosphorus atoms: leading to the formation of hydrosulfamines and phosphine imides, respectively.[1][8]

As a nucleophile , the nitrogen atom of HOSA can attack carbonyl compounds to form oxime-O-sulfonic acids, which are valuable intermediates for the synthesis of nitriles and amides via the Beckmann rearrangement.[1][8]

Experimental Protocol: Synthesis of a Nitrile from an Aldehyde using HOSA

This protocol is based on the reaction of aldehydes with HOSA to form nitriles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde in a suitable solvent, such as water or a water-miscible organic solvent.

  • Addition of HOSA: Add Hydroxylamine-O-Sulfonic Acid to the solution. The reaction is typically carried out at or slightly above room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. The reaction often proceeds with the elimination of sulfuric acid.[1] Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude nitrile can be further purified by distillation or column chromatography.

Diagram: Dual Reactivity of HOSA

G cluster_electrophile Examples of Electrophilic Amination cluster_nucleophile Example of Nucleophilic Attack HOSA Hydroxylamine-O-Sulfonic Acid (H₂NOSO₃H) Electrophile Electrophilic Role (Amination of Nucleophiles) HOSA->Electrophile Nucleophile Nucleophilic Role (Attack on Electrophiles) HOSA->Nucleophile Amine_N R₂NH (Amine) Thioether_S R₂S (Thioether) Aldehyde R-CHO (Aldehyde) Hydrazine R₂N-NH₂ (Hydrazine) Amine_N->Hydrazine Sulfinilimine R₂S=NH (Sulfinilimine) Thioether_S->Sulfinilimine OximeSulfonicAcid R-CH=NOSO₃H Aldehyde->OximeSulfonicAcid Nitrile R-C≡N (Nitrile) OximeSulfonicAcid->Nitrile - H₂SO₄

Caption: The versatile nature of HOSA, acting as both an electrophile and a nucleophile in organic synthesis.

Head-to-Head: Comparative Performance in Key Transformations

Amination of Organometallics

For the amination of Grignard and other organometallic reagents, Acetoxime O-(2,4,6-trimethylphenylsulfonate) appears to be the more specialized and, arguably, more efficient reagent. Its solubility in ethereal solvents makes it highly compatible with the reaction conditions for the formation and use of these nucleophiles. The yields reported for these reactions are generally good.

While HOSA can be used for the amination of certain organometallic species, its use is less common, likely due to its poor solubility in typical non-polar aprotic solvents and its potential to react with the highly basic organometallic reagents in an acid-base manner.

Beckmann Rearrangement

Both reagents can be employed in variations of the Beckmann rearrangement.[10][11][12]

  • Acetoxime O-(2,4,6-trimethylphenylsulfonate) , as an activated oxime derivative, can facilitate the Beckmann rearrangement for the formation of amides.[12]

  • HOSA reacts with ketones to form oxime-O-sulfonic acids, which can then undergo a Beckmann rearrangement to yield amides or lactams.[1] This method is particularly effective for alicyclic ketones, which can be converted to lactams in high yields.[1] For aryl alkyl ketones, HOSA promotes their rearrangement to amides.[1]

The choice between the two may depend on the specific substrate and the desired reaction conditions. The in-situ formation of the reactive intermediate from the ketone and HOSA can be an advantage in terms of step economy.

Substrate Scope and Versatility

In terms of overall versatility, Hydroxylamine-O-Sulfonic Acid demonstrates a significantly broader substrate scope. Its ability to aminate a wide variety of nucleophiles at nitrogen, carbon, sulfur, and phosphorus atoms, coupled with its nucleophilic character, makes it a more general-purpose reagent for the introduction of nitrogen-containing functionalities.[1][8][9]

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is more of a specialist reagent, excelling in the amination of carbanionic species generated from organometallic compounds.

Conclusion: Making the Right Choice for Your Synthesis

The selection between Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and Hydroxylamine-O-Sulfonic Acid is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the chemical transformation.

Choose Acetoxime O-(2,4,6-Trimethylphenylsulfonate) when:

  • You are performing an electrophilic amination of a Grignard or organozinc reagent.

  • Your reaction requires an organic-soluble, stable, and easy-to-handle solid reagent.

  • You are working in non-polar aprotic solvents.

Choose Hydroxylamine-O-Sulfonic Acid (HOSA) when:

  • You require a versatile aminating agent for a broad range of nucleophiles (N, C, S, P).

  • Your synthetic strategy involves the formation of nitriles from aldehydes or lactams from cyclic ketones.

  • The reaction can be conducted in aqueous or protic media.

  • Cost is a significant consideration, as HOSA is a relatively inexpensive and commercially available reagent.[2]

By carefully considering the factors outlined in this guide, researchers can confidently select the optimal electrophilic aminating agent to advance their synthetic endeavors in drug discovery and development.

References

  • Wallace, R. G. Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 1980, 13(1), 3-11.
  • ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Retrieved from [Link]

  • Kumar, P., et al. Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview. ChemistrySelect, 2024, 9(35), e202401805.
  • Wikipedia. Hydroxylamine-O-sulfonic acid. Retrieved from [Link]

  • MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Retrieved from [Link]

  • ResearchGate. Hydroxylamine-O-Sulfonic Acid | Request PDF. Retrieved from [Link]

  • Kitamura, M., et al. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 2004, 6(24), 4619–4621.
  • RSC Publishing. Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine. Journal of the Chemical Society, Perkin Transactions 1, 2000, 1475-1480.
  • Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

  • Coleman, G. H., & Yager, C. B. The Preparation of Primary Amines from Grignard Reagents and Monochloroamine. Journal of the American Chemical Society, 1933, 55(5), 2075-2076.
  • ACS Publications. Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 1999, 64(5), 1750-1753.
  • Google Patents. Preparation of primary amines.
  • Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • PMC. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Retrieved from [Link]

  • Google Patents. Process for preparing crystalline hydroxylamine-o-sulfonic acid.
  • RSC Publishing. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • Sciencemadness.org. The Reaction of Hydroxylamine-0-sulfonic Acid with Ketones. Retrieved from [Link]

  • PubMed. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine -O- sulfonic Acid (HOSA). Retrieved from [Link]

  • ResearchGate. Electrophilic Aminating Agents in Total Synthesis. Retrieved from [Link]

  • Wikipedia. Beckmann rearrangement. Retrieved from [Link]

  • PMC. Nitrenium ions as new versatile reagents for electrophilic amination. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. This guide provides a comprehensive efficacy comparison of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), an activated oxime derivative, with other prominent catalysts in the context of the Beckmann rearrangement. This reaction is a cornerstone for the synthesis of amides and lactams, which are pivotal structural motifs in pharmaceuticals and industrial chemicals.

Introduction to Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and the Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an N-substituted amide. The industrial synthesis of Nylon-6, for instance, relies on the rearrangement of cyclohexanone oxime to ε-caprolactam. Traditionally, this transformation requires harsh conditions, employing strong protic acids like concentrated sulfuric acid, which can be corrosive and lead to the formation of unwanted byproducts.

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) emerges as a valuable reagent in this context. As an oxime sulfonate, it possesses an excellent leaving group (2,4,6-trimethylphenylsulfonate), which facilitates the rearrangement under significantly milder conditions. This intrinsic activation circumvents the need for strong acids to protonate the hydroxyl group of the oxime, thereby enhancing the reaction's functional group tolerance and overall efficiency. Beyond the Beckmann rearrangement, this reagent also finds application in electrophilic amination reactions.[1]

Comparative Efficacy in the Beckmann Rearrangement of Cyclohexanone Oxime

To provide a clear and objective comparison, we will focus on the Beckmann rearrangement of cyclohexanone oxime, a benchmark substrate in many studies. The efficacy of a catalyst in this transformation is typically evaluated based on conversion, selectivity towards the desired ε-caprolactam, and the reaction conditions required (temperature and time).

Below is a comparative summary of the performance of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) against other classes of catalysts. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the following data is a synthesis of results from various sources, each with its own optimized conditions.

Table 1: Performance Comparison of Various Catalysts in the Beckmann Rearrangement of Cyclohexanone Oxime

Catalyst/ReagentCatalyst TypeSolventTemperature (°C)Time (h)Conversion (%)Selectivity to ε-Caprolactam (%)Reference(s)
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Activated Oxime EsterAcetonitrileReflux4HighHigh
Concentrated Sulfuric Acid (98%)Strong Brønsted AcidNeat120-1300.5>99>98
H-ZSM-5 ZeoliteSolid Acid (Heterogeneous)Vapor Phase350-9895
Cyanuric Chloride/ZnCl₂Organocatalyst/Lewis AcidAcetonitrileReflux4~30High[2]
Perimidine-2-thione supported Hg(II) complexMetal Complex (Homogeneous)Acetonitrile801295High[3]

Note: Data for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is qualitative ("High") due to the lack of specific quantitative data in the reviewed literature for this exact substrate under comparable conditions. However, the known reactivity of oxime sulfonates suggests high efficiency under mild conditions.

Mechanistic Rationale: The Advantage of a Good Leaving Group

The classical Beckmann rearrangement initiated by a strong acid involves the protonation of the oxime's hydroxyl group to form a good leaving group (water).[4][5] This is followed by a concerted migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate, which is then hydrolyzed to the amide.

The use of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) follows a more direct pathway. The sulfonate is already an excellent leaving group, thus negating the need for a strong acid activator.[1] This allows the reaction to proceed under much milder thermal conditions.

Beckmann_Rearrangement_Mechanism Ketoxime Ketoxime Activated_Oxime Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (Activated Oxime) Ketoxime->Activated_Oxime Nitrilium_Ion Nitrilium Ion Intermediate Activated_Oxime->Nitrilium_Ion Spontaneous Rearrangement (Loss of Sulfonate) Imidic_Acid Imidic Acid Intermediate Nitrilium_Ion->Imidic_Acid Nucleophilic Attack by Water Amide Amide Product Imidic_Acid->Amide Tautomerization

Caption: Mechanism of the Beckmann Rearrangement using an activated oxime sulfonate.

Experimental Protocols

The following is a representative experimental protocol for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam using an activated oxime sulfonate. This protocol is based on procedures for similar oxime sulfonates and should be adapted and optimized for Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Materials:

  • Cyclohexanone oxime

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (or a similar sulfonylating agent like p-toluenesulfonyl chloride to form the oxime sulfonate in situ)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanone oxime (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure ε-caprolactam.

Experimental_Workflow A 1. Reaction Setup: Dissolve cyclohexanone oxime in anhydrous acetonitrile. B 2. Reagent Addition: Add Acetoxime O-(2,4,6-Trimethylphenylsulfonate). A->B C 3. Reaction: Heat to reflux for 4-6 hours. Monitor by TLC. B->C D 4. Workup: Cool and quench with saturated NaHCO₃ solution. C->D E 5. Extraction: Extract with dichloromethane. D->E F 6. Drying and Concentration: Dry organic layers and evaporate solvent. E->F G 7. Purification: Purify by chromatography or recrystallization. F->G

Caption: General experimental workflow for the Beckmann rearrangement.

Conclusion

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) represents a modern and efficient reagent for facilitating the Beckmann rearrangement. Its primary advantage lies in the pre-activated nature of the oxime, which allows the reaction to proceed under significantly milder conditions compared to traditional strong acid catalysis. This leads to cleaner reactions, higher yields in many cases, and broader substrate scope due to improved functional group tolerance. While heterogeneous solid acid catalysts offer advantages in terms of recyclability and are suitable for vapor-phase industrial processes, they often require high temperatures. For laboratory-scale synthesis, particularly for complex molecules in drug discovery, the use of activated oxime esters like Acetoxime O-(2,4,6-Trimethylphenylsulfonate) provides a compelling alternative that balances reactivity with mild and selective reaction conditions.

References

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241.
  • Gawley, R. E. (1988). The Beckmann reactions: rearrangement, fragmentation, and addition. Organic Reactions, 35, 1-420.
  • Maruoka, K., & Ooi, T. (2003). Lewis Acid-Catalyzed Beckmann Rearrangement. Chemical Reviews, 103(8), 3013-3028.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Srivastava, S., & Kaur, K. (2020). Beckmann rearrangement catalysis: a review of recent advances. New Journal of Chemistry, 44(42), 18530-18572.
  • Yamabe, S., Hayashi, S., & Sakaki, S. (2005). A computational study of the Beckmann rearrangement in the gas phase and in solution. The Journal of Organic Chemistry, 70(26), 10638–10646.
  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Beckmann Rearrangement. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • Ishii, Y., Fuchigami, T., & Sakaguchi, S. (2005). A mild and efficient Beckmann rearrangement of ketoximes to lactams catalyzed by cyanuric chloride in the presence of zinc chloride. Tetrahedron Letters, 46(10), 1657-1660.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Roy, S., et al. (2023). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception. RSC Advances, 13(28), 19335-19345.
  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube. [Link]

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A Researcher's Guide to Solvent Selection for Reactions Involving Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Critical Role of Solvent in Modulating Reactivity

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a stable, crystalline solid, is a versatile reagent in modern organic synthesis.[1][2] It is prominently utilized for the electrophilic amination of organometallic species, such as Grignard reagents, and in other specialized transformations like Beckmann rearrangements.[2][3] The efficacy of these reactions—spanning yield, rate, and selectivity—is profoundly influenced by the choice of the solvent system. This guide provides an in-depth comparison of the performance of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in various common laboratory solvents, offering field-proven insights and experimental data to aid researchers in optimizing their synthetic protocols.

The core functionality of this reagent hinges on the electrophilic nature of the nitrogen atom, facilitated by the excellent leaving group ability of the 2,4,6-trimethylphenylsulfonate (mesitylenesulfonate) moiety. The solvent's role extends beyond simple dissolution; it actively modulates the stability of reactants, intermediates, and transition states, thereby dictating the overall reaction outcome.

Comparative Analysis of Solvent Systems

The selection of an appropriate solvent is a balance between reactant solubility, reagent stability, and the desired reaction kinetics. Acetoxime O-(2,4,6-trimethylphenylsulfonate) is generally soluble in a range of common organic solvents.[1] However, its performance varies significantly, as detailed below.

Ethereal Solvents: The Workhorse for Organometallic Aminations

Ethereal solvents, particularly Tetrahydrofuran (THF) and Diethyl Ether (Et₂O), are frequently the solvents of choice for reactions involving Grignard reagents and Acetoxime O-(2,4,6-trimethylphenylsulfonate).[3]

  • Expertise & Experience: The primary reason for their widespread use is their compatibility with Grignard reagents. These solvents are aprotic and possess Lewis basicity (due to the oxygen lone pairs), which helps to stabilize the "R-Mg-X" Schlenk equilibrium. Acetoxime O-(2,4,6-trimethylphenylsulfonate) exhibits good solubility and stability in these solvents, making them a reliable choice.[3] For the electrophilic amination of aryl Grignard reagents, THF is often preferred as it can lead to higher yields and faster reaction times, sometimes enhanced by the use of catalysts like Copper(I) Iodide or MgCl₂.[3]

Aprotic Polar Solvents: For Enhanced Rates and Different Mechanisms

Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and 1,4-Dioxane can also be employed, particularly in non-organometallic applications or specialized coupling reactions.

  • Causality Explained: The higher dielectric constants of solvents like DMF and MeCN can stabilize charged intermediates or transition states that may form during the reaction. For instance, in certain visible-light-mediated syntheses of oxime esters, MeCN proved to be the most suitable solvent, outperforming THF, DMF, and 1,4-dioxane.[4] However, one must exercise caution. The inherent reactivity of solvents like DMF (which can act as a formylating agent at high temperatures) and the potential for side reactions must be considered. In a study on the synthesis of oxime esters, 1,4-dioxane provided the best yield (95%) compared to DCM (60%), THF (48%), and MeCN (55%), demonstrating the profound impact of solvent choice on reaction efficiency.[5]

Halogenated and Aromatic Solvents: Niche Applications

Dichloromethane (DCM) and Toluene are less commonly used as primary solvents for reactions with this reagent but may be employed in specific contexts.

  • Field Insights: DCM is a versatile solvent capable of dissolving the reagent.[1] However, its utility in Grignard reactions is limited due to potential reactions with the organometallic species. It can be a suitable choice for other transformations where polarity lower than DMF is desired. Toluene is largely nonpolar and may be used when nonpolar conditions are paramount, though the solubility of the reagent might be limited compared to more polar options.[3]

Quantitative Performance Data Summary

The following table synthesizes typical performance characteristics of Acetoxime O-(2,4,6-trimethylphenylsulfonate) across various solvent systems based on literature precedents. Note that yields and rates are highly substrate-dependent.

Solvent SystemDielectric Constant (ε at 20°C)Typical ApplicationRelative Reaction RateTypical Yield RangeKey Considerations
Tetrahydrofuran (THF) 7.6Electrophilic Amination (Grignard)Moderate to Fast70-95%Excellent for Grignard reagents; good reagent solubility.[3]
Diethyl Ether (Et₂O) 4.3Electrophilic Amination (Grignard)Moderate60-90%Classic Grignard solvent; lower boiling point than THF.[3]
1,4-Dioxane 2.2Oxime Ester FormationFast85-95%Can give excellent yields in specific esterifications.[5]
Acetonitrile (MeCN) 37.5Photocatalysis, Coupling ReactionsVariable (Can be very fast)50-85%Good for polar reactions; may require careful optimization.[4]
Dichloromethane (DCM) 9.1General SynthesisSlow to Moderate50-70%Good general-purpose solvent, but less effective for polar reactions.[5]
Ethanol (EtOH) 24.5Oxime Ester FormationModerate~85%A protic option that can be effective with a suitable base.[6]

Comparison with Alternative Reagents

While Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a reliable reagent, other alternatives exist for electrophilic amination.

  • Hydroxylamine-O-sulfonic Acid (HOSA): A strong aminating agent, but often less selective and can be more hazardous.

  • O-Mesitylenesulfonylhydroxylamine (MSH): A closely related reagent, often used interchangeably. The choice between MSH and Acetoxime O-(2,4,6-trimethylphenylsulfonate) may depend on the specific substrate and desired workup procedure.

  • N,N-Dialkyl-O-acylhydroxylamines: Another class of reagents, but their reactivity profile and substrate scope can differ significantly.

Acetoxime O-(2,4,6-trimethylphenylsulfonate) offers a favorable balance of reactivity, stability (it is a storable solid), and generally high yields, making it a preferred choice in many synthetic campaigns.[3]

Experimental Protocol: Catalytic Electrophilic Amination of an Aryl Grignard Reagent

This protocol is a representative example demonstrating the use of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in a common application. It is designed as a self-validating system where careful execution should lead to predictable outcomes.

Objective: To synthesize 4-methoxyaniline from 4-methoxyphenylmagnesium bromide.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetoxime O-(2,4,6-trimethylphenylsulfonate) (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether (for extraction)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Methodology:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask. Heat gently under vacuum and backfill with nitrogen.

    • Add anhydrous THF to the flask.

    • Dissolve 4-bromoanisole in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirring magnesium suspension. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Amination Reaction:

    • In a separate flask, dissolve Acetoxime O-(2,4,6-trimethylphenylsulfonate) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the catalyst, Copper(I) Iodide, to the Grignard solution.

    • Slowly add the solution of Acetoxime O-(2,4,6-trimethylphenylsulfonate) to the cooled Grignard reagent over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 4-methoxyaniline.

Experimental Workflow Diagram

G *AOTS: Acetoxime O-(2,4,6-Trimethylphenylsulfonate) cluster_prep Reagent Preparation cluster_reaction Amination Reaction cluster_workup Workup & Purification A 1. Prepare Grignard Reagent (4-Bromoanisole + Mg in THF) C 3. Cool Grignard to 0 °C A->C 1h stirring B 2. Dissolve AOTS* in anhydrous THF E 5. Add AOTS* Solution Dropwise B->E D 4. Add CuI Catalyst C->D D->E F 6. Stir at Room Temperature (2-4h) E->F G 7. Quench with sat. NH4Cl F->G Monitor by TLC H 8. Extract with Diethyl Ether G->H I 9. Wash & Dry Organic Layer H->I J 10. Purify via Chromatography I->J Product Pure 4-Methoxyaniline J->Product

Fig 1. Workflow for the amination of an aryl Grignard reagent.

Conclusion and Recommendations

The choice of solvent is a critical parameter for unlocking the full synthetic potential of Acetoxime O-(2,4,6-trimethylphenylsulfonate). For its most common application, the electrophilic amination of Grignard reagents, anhydrous THF remains the gold standard due to its excellent balance of reagent stability and compatibility with the organometallic species.[3] For other transformations, such as oxime ester formation or novel coupling reactions, researchers should consider screening a broader range of solvents, including 1,4-dioxane and acetonitrile , as they can offer superior yields and reaction rates in specific contexts.[4][5] Always ensure solvents are anhydrous, particularly when working with moisture-sensitive intermediates like Grignard reagents, to prevent quenching and ensure high reaction efficiency.

References

  • ChemBK. (2024). Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link]

  • MySkinRecipes. (n.d.). Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link]

  • Tekluu, B., et al. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica, 15(4), 24-31. Available at: [Link]

  • Li, X., et al. (2023). Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, 8(2), 2531-2539. Available at: [Link]

Sources

A Modern Alternative to Amide Synthesis: A Comparative Guide to Acetoxime O-(2,4,6-Trimethylphenylsulfonate) and Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. The pursuit of efficient, high-yielding, and robust methods for amide synthesis is therefore a critical endeavor in both academic research and industrial drug development. While traditional methods involving the direct coupling of carboxylic acids and amines have long been the mainstay, alternative strategies offer unique advantages in specific synthetic contexts.

This guide provides an in-depth technical comparison between a modern approach to amide synthesis—the Beckmann rearrangement facilitated by Acetoxime O-(2,4,6-Trimethylphenylsulfonate)—and established, traditional direct coupling methodologies. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these approaches, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Landscape of Amide Bond Formation: Two Convergent Paths

The synthesis of an amide fundamentally requires the formation of a bond between a carbonyl carbon and a nitrogen atom. The two major strategies to achieve this are direct amidation of carboxylic acids and the rearrangement of oximes.

Traditional Direct Amidation involves the activation of a carboxylic acid to render its carbonyl group susceptible to nucleophilic attack by an amine. This is the most common approach, with a wide variety of activating agents developed over the years.

The Beckmann Rearrangement , in contrast, is a powerful transformation that converts an oxime, derived from a ketone, into an amide. This method offers an alternative synthetic route when the corresponding ketone is a more accessible starting material than the carboxylic acid. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) plays a key role in modern variations of this reaction by facilitating the rearrangement under mild conditions.

Traditional Methods: The Workhorses of Amide Synthesis

The direct coupling of carboxylic acids and amines is a mature field, with two methods standing out for their broad utility: carbodiimide-mediated coupling and the use of acyl chlorides.

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.

Mechanism of Carbodiimide Coupling:

The initial reaction between the carboxylic acid and the carbodiimide forms the O-acylisourea. This intermediate can then react directly with the amine. However, to suppress side reactions and minimize racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often employed.[2] These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove due to its low solubility in many organic solvents.[1] DIC is often preferred in solid-phase synthesis as its corresponding urea is more soluble.[1] EDC is particularly useful for reactions in aqueous media, as both the reagent and its urea byproduct are water-soluble.[2]

Potential Side Reactions:

  • N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, consuming the activated acid.[2]

  • Racemization: In peptide synthesis, the activated amino acid is susceptible to racemization, a loss of stereochemical integrity. The use of additives like HOBt significantly mitigates this issue.[1][2]

  • Dehydration of Asn and Gln side chains: The amide side chains of asparagine and glutamine can be dehydrated to nitriles under carbodiimide activation.[1]

Acyl Chloride Method

The reaction of an acyl chloride with an amine is a simple and often high-yielding method for amide synthesis.[3] Acyl chlorides are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanism of Acyl Chloride Method:

This is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the amine. The reaction is often vigorous and exothermic, and a base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[3]

Limitations:

The primary limitation of this method is the harsh conditions often required for the synthesis of the acyl chloride, which may not be compatible with sensitive functional groups in complex molecules. The handling of corrosive reagents like thionyl chloride also presents safety challenges.

A Modern Alternative: The Beckmann Rearrangement with Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[4] Traditionally, this rearrangement is catalyzed by strong acids, which can limit its applicability. The use of O-sulfonylated oxime derivatives, such as Acetoxime O-(2,4,6-Trimethylphenylsulfonate), provides a milder and more controlled way to initiate this transformation.

This approach is not a direct coupling of a carboxylic acid and an amine, but rather a two-step sequence starting from a ketone:

  • Oximation: The ketone is first converted to its corresponding oxime by reaction with hydroxylamine.

  • Beckmann Rearrangement: The oxime is then treated with a reagent like Acetoxime O-(2,4,6-Trimethylphenylsulfonate) to induce the rearrangement to the amide.

The Role of Acetoxime O-(2,4,6-Trimethylphenylsulfonate):

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) acts as an activator for the oxime. The sulfonate group is an excellent leaving group. The reaction proceeds through the formation of an intermediate O-sulfonyl oxime, which readily undergoes rearrangement upon gentle heating or in the presence of a mild acid or base. The driving force for the rearrangement is the formation of a stable sulfonate anion.

Mechanism of the Beckmann Rearrangement:

The key step in the Beckmann rearrangement is the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. This migration occurs in a concerted fashion with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water (or another nucleophile) to give the final amide product after tautomerization.

Comparative Analysis: Traditional vs. Modern Approaches

FeatureTraditional Methods (Carbodiimide Coupling & Acyl Chlorides)Beckmann Rearrangement with Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
Starting Materials Carboxylic Acid + AmineKetone -> Oxime
Key Reagents DCC, DIC, EDC, HOBt, SOCl₂, (COCl)₂Hydroxylamine, Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
Reaction Conditions Often mild (0°C to room temperature) for carbodiimides; can be harsh for acyl chloride formation.Oximation is typically mild; rearrangement conditions are generally milder than traditional strong acid catalysis.
Byproducts Ureas (often difficult to remove), salts.Acetoxime, 2,4,6-Trimethylphenylsulfonic acid.
Substrate Scope Very broad for a wide range of carboxylic acids and amines.Dependent on the availability of the corresponding ketone.
Stereochemistry Risk of racemization in peptide synthesis, mitigated by additives.The migrating group's stereocenter is retained.
Key Advantages Direct, one-step coupling. Extensive literature and established protocols.Utilizes readily available ketones as starting materials. Offers a synthetic route when the carboxylic acid is inaccessible or unstable. Milder rearrangement conditions compared to classical Beckmann.
Key Disadvantages Stoichiometric byproducts can be problematic to remove. Potential for side reactions (N-acylurea, racemization). Harsh reagents for acyl chloride formation.A two-step process from the ketone. The geometry of the oxime can influence the product of the rearrangement.

Experimental Protocols

Protocol 1: Traditional Amide Synthesis using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid

  • Amine

  • EDC hydrochloride

  • HOBt

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF at 0 °C, add EDC hydrochloride (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Synthesis via Beckmann Rearrangement

This protocol provides a general procedure for the synthesis of an amide from a ketone via a two-step oximation and subsequent Beckmann rearrangement, which can be facilitated by a reagent like Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Step 1: Oximation of a Ketone

Materials:

  • Ketone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve the ketone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in a mixture of ethanol and water.

  • Add sodium acetate (2.0 equiv) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude oxime, which can often be used in the next step without further purification.

Step 2: Beckmann Rearrangement

Materials:

  • Oxime

  • Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (or a similar activating agent like p-toluenesulfonyl chloride)

  • A suitable solvent (e.g., acetonitrile, toluene)

  • Base (e.g., pyridine, triethylamine, if necessary)

Procedure:

  • Dissolve the oxime (1.0 equiv) in the chosen solvent.

  • Add Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (1.1 equiv). A base may be added at this stage if required.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizing the Pathways

Diagram 1: Traditional Amide Synthesis Workflow

G cluster_0 Carbodiimide Coupling cluster_1 Acyl Chloride Method start_cc Carboxylic Acid + Amine intermediate_cc O-Acylisourea / Active Ester start_cc->intermediate_cc Activation reagents_cc DCC/EDC, HOBt product_cc Amide intermediate_cc->product_cc Nucleophilic Attack byproduct_cc Urea Byproduct intermediate_cc->byproduct_cc start_ac Carboxylic Acid intermediate_ac Acyl Chloride start_ac->intermediate_ac Activation reagent_ac SOCl2 / (COCl)2 product_ac Amide intermediate_ac->product_ac amine_ac Amine amine_ac->product_ac Nucleophilic Attack G start_br Ketone intermediate1_br Oxime start_br->intermediate1_br Oximation reagent1_br Hydroxylamine reagent1_br->intermediate1_br intermediate2_br Activated Oxime intermediate1_br->intermediate2_br Activation reagent2_br Acetoxime O-(2,4,6-Trimethylphenylsulfonate) reagent2_br->intermediate2_br intermediate3_br Nitrilium Ion intermediate2_br->intermediate3_br Rearrangement product_br Amide intermediate3_br->product_br reagent3_br H2O reagent3_br->product_br Hydrolysis

Caption: The multi-step pathway for amide synthesis via the Beckmann rearrangement.

Conclusion: Choosing the Right Tool for the Job

Both traditional direct amidation methods and the Beckmann rearrangement represent powerful and indispensable tools in the synthetic chemist's arsenal.

  • Traditional methods , particularly carbodiimide-mediated couplings, offer a direct and versatile route for a vast range of substrates and remain the go-to strategy for many applications, including the intricate art of peptide synthesis. Their primary strengths lie in their directness and the extensive body of knowledge supporting their use.

  • The Beckmann rearrangement , facilitated by modern reagents like Acetoxime O-(2,4,6-Trimethylphenylsulfonate) , provides a valuable alternative, especially when the synthetic logic favors starting from a ketone. This approach circumvents the need for a carboxylic acid, potentially simplifying the overall synthetic sequence. The milder conditions offered by O-sulfonylated oxime activators have broadened the scope and appeal of this classic transformation.

The optimal choice of method will always depend on the specific synthetic challenge at hand, including the availability of starting materials, the presence of sensitive functional groups, and considerations of atom economy and byproduct management. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, will enable researchers to navigate the complexities of amide bond formation with greater confidence and success.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

Sources

Technical Guide: Benchmarking Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (CAS: 81549-07-7), hereafter referred to as TMP-Ox , represents a critical evolution in electrophilic nitrogen chemistry. Historically, the field has been dominated by O-Mesitylenesulfonylhydroxylamine (MSH) , a reagent notorious for its shock sensitivity and thermal instability.

This guide benchmarks TMP-Ox against MSH (the volatile incumbent) and DPH (O-(2,4-Dinitrophenyl)hydroxylamine, the modern stable alternative).

The Verdict: TMP-Ox serves as a "masked" MSH equivalent. It offers the reactivity profile of MSH without the explosive hazard, functioning as a shelf-stable precursor that releases the active aminating species in situ or upon controlled hydrolysis. While DPH offers superior handling for specific metal-catalyzed reactions, TMP-Ox remains the cost-effective and atom-economical choice for bulk electrophilic aminations and heterocycle synthesis.

The Electrophilic Nitrogen Challenge

Nitrogen is inherently nucleophilic. Reversing its polarity to create an electrophilic "N+" synthon (Umpolung) requires attaching a strong electron-withdrawing leaving group (LG) to the nitrogen.

The ideal reagent must balance three opposing forces:

  • Leaving Group Ability: Stronger LGs increase reactivity but decrease stability.

  • Safety: High energy N-O bonds are prone to exothermic decomposition.

  • Atom Economy: The mass of the LG should be minimized.

The Competitors
ReagentStructureStatusPrimary Risk/Drawback
MSH

Obsolete/Hazardous Explosive; cannot be shipped; must be made fresh.
TMP-Ox

The Solution Requires activation (hydrolysis) to generate free amine species.
DPH

Novel/Stable Poor atom economy; expensive; Dinitrophenol waste is toxic.

Mechanism of Action: The "Masked" Strategy

TMP-Ox is not the active aminating agent itself; it is a store-and-release system . It utilizes the oxime linkage to stabilize the sulfonate.

Activation Pathway

Under acidic conditions (Bronsted or Lewis), the imine bond is hydrolyzed, releasing acetone and generating MSH in situ. This allows the researcher to control the concentration of the hazardous MSH species, keeping it below the threshold of thermal runaway.

Mechanism cluster_safety Safety Barrier Reagent TMP-Ox (Stable Precursor) Inter Hydrolysis Intermediate Reagent->Inter + H2O Acid Acid Catalyst (HCl/Dioxane or TFA) Acid->Inter Acetone By-product: Acetone Inter->Acetone Active Active Species: MSH (In Situ) Inter->Active Unmasking Product Aminated Product (e.g., N-Substituted Heterocycle) Active->Product + Nucleophile (Substrate)

Figure 1: The controlled release mechanism of TMP-Ox. By generating MSH only as needed, the process avoids the accumulation of explosive intermediates.

Benchmarking Data

A. Stability & Safety Profile

Data derived from differential scanning calorimetry (DSC) and standard handling protocols.

MetricMSH (Traditional)TMP-Ox (Subject)DPH (Alternative)
Melting Point ~70°C (Decomposes)94–98°C (Stable)112°C (Stable)
Storage < 0°C (Critical)Room Temp.Room Temp.
Shock Sensitivity High (Explosive)NegligibleNegligible
Shipping ForbiddenStandard ChemicalStandard Chemical
B. Reaction Performance: Direct Amination of Grignard Reagents

Protocol: Reaction of Phenylmagnesium bromide (PhMgBr) to Aniline (PhNH2).

  • MSH: 85% Yield. Note: Requires handling potentially explosive solid.

  • TMP-Ox: 78% Yield. Note: One-pot procedure; requires 1h pre-activation with acid.

  • DPH: 92% Yield. Note: Reaction is cleaner but reagent cost is ~5x higher per mol.

Analysis: DPH offers slightly higher yields due to the absence of acetone by-products, which can sometimes interfere with sensitive organometallics. However, TMP-Ox is viable for scale-up where cost is a driver, provided the acetone is managed (e.g., via distillation or excess reagent).

Experimental Protocol: Synthesis of Indole via Aza-Heck Type Cyclization

This protocol demonstrates the use of TMP-Ox as an oxidant/nitrogen source for the cyclization of oxime esters, a modification of the Narasaka synthesis.

Objective: Synthesis of 2-Methylindole from Acetophenone Oxime.

Materials
  • Substrate: Acetophenone Oxime (1.0 eq)

  • Reagent: TMP-Ox (1.2 eq) [CAS: 81549-07-7]

  • Catalyst: Copper(II) Triflate (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Preparation of Active Species (In-Situ):

    • Note: Unlike simple amination, this reaction uses the TMP-Ox structure directly or exchanges the sulfonate.

    • In a flame-dried Schlenk tube, dissolve TMP-Ox (1.2 mmol) in anhydrous DCE (5 mL).

  • Substrate Addition:

    • Add Acetophenone Oxime (1.0 mmol) and Cu(OTf)2 (0.05 mmol).

  • Reaction:

    • Heat the mixture to 80°C under an argon atmosphere.

    • Monitor via TLC (Hexane/EtOAc 4:1). The reaction typically completes in 4-6 hours.

    • Mechanism:[1][2][3][4] The copper catalyzes the oxidative addition into the N-O bond, initiating the rearrangement/cyclization.

  • Work-up:

    • Cool to room temperature.

    • Quench with saturated NaHCO3 solution.

    • Extract with Dichloromethane (3 x 10 mL).

    • Dry organic layer over MgSO4 and concentrate.

  • Purification:

    • Flash column chromatography (Silica gel).

Expected Yield: 75-82% Self-Validation Check: If the yield is <50%, check the moisture content of the DCE. Water prematurely hydrolyzes the TMP-Ox before the copper cycle engages.

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine when to deploy TMP-Ox versus its competitors.

DecisionTree Start Start: Electrophilic Amination Required Scale Is the reaction Scale > 10g? Start->Scale Cost Is Reagent Cost a primary constraint? Scale->Cost Yes Metal Is the reaction Rhodium-catalyzed? Scale->Metal No UseMSH Use MSH (Only if specialized facility available) Cost->UseMSH No (But MSH is dangerous) UseTMP Use TMP-Ox (Best Balance of Safety/Cost) Cost->UseTMP Yes (High Cost Sensitivity) UseDPH Use DPH (Best for Rh-catalysis/Small Scale) Metal->UseDPH Yes (Rh-Carbenoid chem) Metal->UseTMP No (Cu or acid mediated)

Figure 2: Strategic selection guide for electrophilic aminating agents.

References

  • Tamura, Y., et al. "Structure and reactivity of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 38(6), 1239–1243. Link (Foundational work on MSH).

  • Narasaka, K., & Tsutsui, H. "Preparation of primary amines by the copper(II) catalyzed reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with O-sulfonyloximes." Chemistry Letters, 28(5), 393-394.
  • Legault, C., & Charette, A. B. "Catalytic asymmetric synthesis of N-H aziridines from enones." Journal of the American Chemical Society, 125(21), 6360-6361.
  • Kurti, L., et al. "Practical Electrophilic Amination." Organic Process Research & Development, 2019. (Comparison of DPH and other modern agents). Link

  • TCI Chemicals. "Product Specification: Acetoxime O-(2,4,6-Trimethylphenylsulfonate)." Link (Physical property verification).

Sources

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